molecular formula C10H6F2O B15070974 1,8-Difluoronaphthalen-2-ol

1,8-Difluoronaphthalen-2-ol

Cat. No.: B15070974
M. Wt: 180.15 g/mol
InChI Key: TYIIFCYTHSWMRF-UHFFFAOYSA-N
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Description

1,8-Difluoronaphthalen-2-ol is a fluorinated naphthalene derivative that serves as a valuable synthon in organic and materials chemistry research. Its core research value lies in its application as a building block for the synthesis of more complex polycyclic aromatic structures, particularly for use in organic electronic materials . Fluorinated naphthalene compounds are of significant interest in the development of organic semiconductors due to the electron-withdrawing effects of the fluorine atoms, which can tune the electronic properties and molecular packing of the final materials . Furthermore, closely related compounds, such as 7,8-Difluoronaphthalen-2-ol, have been explicitly identified as useful in the synthesis of liquid crystals and as components in palladium-catalyzed reactions for the dehydrogenation of alkenes . This suggests that this compound may share similar utility, acting as a rigid, planar scaffold for constructing functional organic molecules in photoelectric and advanced material applications . The presence of both fluorine atoms and a hydroxyl group on the naphthalene ring system provides two distinct points for further chemical modification, offering researchers versatility in their synthetic strategies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H6F2O

Molecular Weight

180.15 g/mol

IUPAC Name

1,8-difluoronaphthalen-2-ol

InChI

InChI=1S/C10H6F2O/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5,13H

InChI Key

TYIIFCYTHSWMRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=C(C=C2)O)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Difluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 1,8-Difluoronaphthalen-2-ol is a novel derivative of naphthalene, and its unique substitution pattern is anticipated to confer interesting electronic and biological properties. This guide provides a proposed synthetic route and a comprehensive characterization workflow for this compound.

Proposed Synthesis of this compound

A multi-step synthesis is proposed, starting from a readily available naphthalene derivative. A potential route could involve the diazotization of an appropriately substituted aminonaphthol, followed by a Balz-Schiemann reaction to introduce the fluorine atoms.

Hypothetical Synthetic Pathway

A plausible synthetic route could start from 1,8-diaminonaphthalene. This would involve a series of reactions including a Sandmeyer-type reaction to introduce a hydroxyl group, followed by a double Balz-Schiemann reaction for the introduction of the two fluorine atoms. Given the directing effects of the substituents, a more controlled, multi-step approach is likely necessary.

A more viable, albeit lengthy, proposed pathway is outlined below:

  • Nitration of 1,5-dihydroxynaphthalene: Introduction of nitro groups at positions 2 and 6.

  • Reduction of the nitro groups: Conversion of the dinitro compound to the corresponding diamino derivative.

  • Protection of the hydroxyl groups: To prevent side reactions in the subsequent steps.

  • Double Balz-Schiemann Reaction: Diazotization of the amino groups followed by fluorination.

  • Deprotection of the hydroxyl groups: To yield 1,8-difluoro-2,7-dihydroxynaphthalene.

  • Selective mono-dehydroxylation: A challenging but potentially achievable step to yield the target compound, this compound.

Due to the complexity and potential for side reactions, another plausible route could involve building the naphthalene ring system from a fluorinated precursor.

Generalized Experimental Protocol for a Balz-Schiemann Reaction Step

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring.[1] The following is a generalized protocol for the conversion of an aromatic amine to an aryl fluoride.

Step 1: Diazotization

  • The aromatic amine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature.

  • The reaction is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium tetrafluoroborate salt.

Step 2: Thermal Decomposition

  • The precipitated diazonium tetrafluoroborate salt is filtered, washed with cold water, and dried.

  • The dried salt is gently heated until nitrogen evolution ceases, resulting in the formation of the aryl fluoride.

  • The crude product is then purified, typically by distillation or chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods would be employed.

Spectroscopic Characterization
Technique Instrumentation Sample Preparation Expected Observations
¹H NMR 400 MHz or higher NMR SpectrometerDissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆)Aromatic protons will show characteristic chemical shifts and coupling constants. The hydroxyl proton will appear as a broad singlet, which can be confirmed by D₂O exchange.
¹³C NMR 100 MHz or higher NMR SpectrometerDissolved in a deuterated solventAromatic carbons will show distinct signals. Carbons bonded to fluorine will exhibit characteristic C-F coupling.
¹⁹F NMR NMR Spectrometer with a fluorine probeDissolved in a deuterated solventTwo distinct signals are expected for the two non-equivalent fluorine atoms, with F-F and F-H coupling patterns providing structural information.
FT-IR Fourier-Transform Infrared SpectrometerKBr pellet or as a thin filmCharacteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C-F stretching (~1000-1400 cm⁻¹), and aromatic C-H and C=C bonds.
Mass Spectrometry High-resolution mass spectrometer (e.g., ESI-TOF, GC-MS)Dissolved in a suitable solvent for ESI or analyzed by GC for GC-MSThe molecular ion peak corresponding to the exact mass of C₁₀H₆F₂O will confirm the elemental composition. Fragmentation patterns can provide further structural insights.
Physicochemical Characterization
Property Method Expected Result
Melting Point Melting point apparatusA sharp melting point range would indicate a high degree of purity.
Purity High-Performance Liquid Chromatography (HPLC)A single major peak with an area >95% would indicate high purity.

Visualizations

Generalized Synthesis and Characterization Workflow

G Start Starting Material(s) Reaction1 Chemical Transformation 1 Start->Reaction1 Purification1 Purification 1 (e.g., Chromatography, Recrystallization) Reaction1->Purification1 Intermediate1 Intermediate Product Purification1->Intermediate1 Reaction2 Chemical Transformation 2 Intermediate1->Reaction2 Purification2 Purification 2 Reaction2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct Characterization Full Characterization FinalProduct->Characterization NMR NMR ('H, '³C, '⁹F) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR MP Melting Point & Purity (HPLC) Characterization->MP

Caption: Generalized workflow for the synthesis and characterization of a novel chemical entity.

Hypothetical Signaling Pathway Inhibition

Fluorinated phenols can act as inhibitors of various enzymes, such as kinases or phosphatases, by mimicking tyrosine residues and forming strong interactions in the active site.

G Receptor Receptor Tyrosine Kinase Kinase Kinase Domain (Active) Receptor->Kinase Dimerization & Activation Ligand Growth Factor Ligand->Receptor Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse Inhibitor This compound Inhibitor->Kinase Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

While the synthesis and characterization of this compound have not been explicitly detailed in publicly available literature, this guide provides a robust framework for its potential synthesis and thorough characterization. The proposed methods are based on well-established chemical principles and analytical techniques. The successful synthesis and characterization of this molecule could provide a valuable new scaffold for the development of novel therapeutics and advanced materials. Researchers undertaking this work should proceed with careful consideration of the reaction conditions and rigorous analytical validation at each step.

References

Spectroscopic and Synthetic Methodologies for Halogenated Naphthalenes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for spectroscopic and synthetic data for 1,8-Difluoronaphthalen-2-ol did not yield specific experimental results in publicly available databases. This suggests that the compound may not be well-characterized or the data is not widely published. To fulfill the structural and content requirements of your request, this guide provides a detailed technical overview using 1,8-Dichloronaphthalene as an illustrative analogue. The methodologies and data presentation formats provided herein can be adapted for this compound should the data become available.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectroscopic characterization and synthetic approaches relevant to di-halogenated naphthalene derivatives.

Spectroscopic Data of 1,8-Dichloronaphthalene

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,8-Dichloronaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,8-Dichloronaphthalene, both ¹H and ¹³C NMR provide key insights into the substitution pattern of the naphthalene core.

Table 1: NMR Spectroscopic Data for 1,8-Dichloronaphthalene

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹HCDCl₃~7.85d~8.0H-4, H-5
~7.45t~8.0H-3, H-6
~7.35d~8.0H-2, H-7
¹³CCDCl₃134.5s-C-1, C-8
131.5s-C-4a, C-8a
128.0d-C-4, C-5
126.5d-C-2, C-7
121.0d-C-3, C-6

Note: ¹H NMR data are estimated based on analogous structures. ¹³C NMR data is referenced from J. Magn. Resonance 20, 544(1975)[1].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1,8-Dichloronaphthalene is expected to be dominated by absorptions corresponding to the aromatic system and the carbon-chlorine bonds.

Table 2: Characteristic IR Absorption Bands for 1,8-Dichloronaphthalene

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
1600-1450Medium-StrongC=C stretch (aromatic ring)
~800StrongC-H out-of-plane bend (peri-substitution)
800-600StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for 1,8-Dichloronaphthalene

m/zRelative Intensity (%)Assignment
196100[M]⁺ (³⁵Cl, ³⁵Cl)
19865[M+2]⁺ (³⁵Cl, ³⁷Cl)
20010[M+4]⁺ (³⁷Cl, ³⁷Cl)
16120[M-Cl]⁺
12630[M-2Cl]⁺

Data referenced from the NIST Mass Spectrometry Data Center[1][2].

Experimental Protocols

General Synthesis of 1,8-Disubstituted Naphthalenes

A common route for the synthesis of 1,8-disubstituted naphthalenes involves the substitution of a suitable precursor such as 1,8-diaminonaphthalene or 1,8-dinitronaphthalene. For the illustrative compound, 1,8-Dichloronaphthalene, a Sandmeyer-type reaction starting from 1,8-diaminonaphthalene would be a plausible synthetic route.

Protocol: Synthesis of 1,8-Dichloronaphthalene from 1,8-Diaminonaphthalene

  • Diazotization: 1,8-Diaminonaphthalene is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the bis-diazonium salt.

  • Sandmeyer Reaction: The cold solution of the bis-diazonium salt is added portion-wise to a solution of copper(I) chloride dissolved in concentrated hydrochloric acid.

  • Work-up: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. After cooling, the mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 1,8-Dichloronaphthalene.

Spectroscopic Characterization

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) or a high-resolution mass spectrometer (HRMS) for accurate mass determination.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted naphthalene derivative.

experimental_workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Material (e.g., 1,8-Diaminonaphthalene) reaction Chemical Transformation (e.g., Sandmeyer Reaction) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

References

Crystal Structure Analysis of 1,8-Difluoronaphthalen-2-ol: A Search for Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific databases and literature, no specific crystal structure analysis for 1,8-Difluoronaphthalen-2-ol has been found. Consequently, the detailed quantitative data, experimental protocols, and visualizations requested for this specific molecule cannot be provided at this time.

This indicates that the crystal structure of this compound has likely not been determined, or if it has, the data has not been published in accessible scientific literature or deposited in crystallographic databases.

For researchers, scientists, and drug development professionals interested in this molecule, this represents a novel area for investigation. The synthesis and subsequent single-crystal X-ray diffraction analysis would be required to elucidate its three-dimensional structure. Such a study would provide valuable information on its molecular geometry, intermolecular interactions, and crystalline packing, which are crucial for understanding its physicochemical properties and potential applications.

General Experimental Workflow for Crystal Structure Analysis

For illustrative purposes, a general workflow for determining the crystal structure of a novel compound like this compound is outlined below. This workflow represents a standard approach in the field of crystallography.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: A generalized workflow for crystal structure determination.

Hypothetical Intermolecular Interactions

Should the crystal structure of this compound be determined, one could anticipate the presence of various intermolecular interactions. The hydroxyl (-OH) group would likely participate in hydrogen bonding, a key interaction that influences crystal packing. The fluorine atoms could also be involved in weaker C-H···F or F···F interactions. A hypothetical representation of these potential interactions is shown below.

G cluster_interactions Potential Intermolecular Interactions cluster_A cluster_B Molecule1 Molecule A (this compound) O1 O-H F1 C-F Molecule2 Molecule B (this compound) O2 O-H F2 C-F O1->O2 Hydrogen Bond (O-H···O) F1->F2 Fluorine Interactions (F···F)

Caption: Hypothetical intermolecular interactions in this compound.

Further research is necessary to provide the specific data and in-depth analysis requested. The scientific community would benefit from the synthesis and crystallographic study of this compound to fill the current knowledge gap.

A Technical Guide to the Potential Biological Activities of Fluorinated Naphthalenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a multitude of biologically active compounds. The introduction of hydroxyl groups to form naphthalenols (naphthols) and the strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of these molecules. Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, binding affinity to target proteins, and membrane permeability. This technical guide provides an in-depth overview of the potential biological activities of fluorinated naphthalenols and closely related hydroxy-containing naphthalene derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Due to the limited availability of extensive research focused solely on fluorinated naphthalenols, this guide broadens its scope to include fluorinated naphthalene derivatives that feature a hydroxyl group, providing a more comprehensive landscape of their potential in drug discovery and development.

Anticancer Activity of Fluorinated Naphthalene Derivatives

The search for novel anticancer agents is a cornerstone of medicinal chemistry. Fluorinated naphthalene derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. The introduction of fluorine can enhance the anticancer activity of the parent naphthalene scaffold.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected fluorinated naphthalene derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide-44.2 (PET Inhibition)[1]
N-(2,6-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide-904 (PET Inhibition)[1]
4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)ENT1/ENT2 expressing cells- (Inhibitor)[2]

Note: Data on the direct anticancer activity of simple fluorinated naphthalenols is limited in the currently available literature. The table includes closely related derivatives to illustrate the potential of this compound class. PET: Photosynthetic Electron Transport.

Antimicrobial Activity of Fluorinated Naphthalene Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. While the antimicrobial potential of various naphthalene derivatives has been explored, specific data on fluorinated naphthalenols remains an area ripe for further investigation. The data below is for related fluorinated compounds that demonstrate the potential of this class.

Quantitative Data on Antimicrobial Activity
CompoundMicrobial StrainMIC (µg/mL)Reference
Trifluoromethyl-substituted pyrazole derivativeS. aureus (MRSA)0.78 - 3.12[3]
Trifluoromethyl-substituted pyrazole derivativeE. faecium (VRE)0.78[3]
Trifluoromethoxy-substituted chalcone (B3)E. coli>100[4]
Trifluoromethoxy-substituted chalcone (B3)C. albicans6.25[4]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Enzyme Inhibitory Activity of Fluorinated Naphthalenols

Enzyme inhibition is a key mechanism for the therapeutic action of many drugs. Fluorinated naphthalenols have shown potential as inhibitors of various enzymes, which can be attributed to the ability of the fluorine atom to form specific interactions within the enzyme's active site.

Quantitative Data on Enzyme Inhibitory Activity
CompoundTarget EnzymeInhibition Constant (Kᵢ) (µM)Reference
4-Fluoronaphthol derivative (4c)human Carbonic Anhydrase I (hCA I)0.034 ± 0.54[5][6]
4-Fluoronaphthol derivative (4c)human Carbonic Anhydrase II (hCA II)0.172 ± 0.02[5][6]
4-Fluoronaphthol derivative (4c)Acetylcholinesterase (AChE)0.096 ± 0.01[5][6]
2-Fluoronaphthol derivative (4d)human Carbonic Anhydrase I (hCA I)0.724 ± 0.18[5][6]
2-Fluoronaphthol derivative (4d)human Carbonic Anhydrase II (hCA II)0.562 ± 0.21[5][6]
2-Fluoronaphthol derivative (4d)Acetylcholinesterase (AChE)0.177 ± 0.02[5][6]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated naphthalenol compounds in the culture medium. After 24 hours of incubation, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Fluorinated naphthalenol compounds

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the fluorinated naphthalenol compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microplate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microplate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for Biological Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Mechanism of Action synthesis Synthesis of Fluorinated Naphthalenol Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (Broth Microdilution) characterization->antimicrobial enzyme Enzyme Inhibition Assay characterization->enzyme pathway Signaling Pathway Analysis anticancer->pathway sar Structure-Activity Relationship (SAR) antimicrobial->sar enzyme->sar

Caption: Workflow for the synthesis and biological evaluation of fluorinated naphthalenols.

Potential Anticancer Signaling Pathway: Apoptosis Induction

Caption: A potential mechanism of anticancer activity via apoptosis induction.

References

A Technical Guide to the Proposed Synthesis of Novel 1,8-Difluoronaphthalen-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for modulating their physicochemical and pharmacological properties. This technical guide outlines a proposed synthetic pathway for a novel fluorinated naphthalene derivative, 1,8-difluoronaphthalen-2-ol. Due to the absence of a documented synthesis for this specific compound, this paper presents a rational, multi-step approach based on established chemical transformations of naphthalene and its derivatives. Detailed hypothetical experimental protocols, based on analogous reactions, are provided to guide the synthesis and further investigation of this and related compounds. The potential for these novel derivatives in drug discovery is underscored by the diverse biological activities of both naphthalene-based compounds and organofluorine molecules.

Introduction

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a scaffold for a multitude of biologically active compounds with applications ranging from anti-inflammatory to anticancer agents. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of novel fluorinated naphthalene derivatives is of considerable interest to the drug development community.

This whitepaper focuses on a proposed synthetic route to the novel compound this compound. To date, a specific synthesis for this molecule has not been reported in the scientific literature. Therefore, this document provides a comprehensive, theoretical guide for its preparation, drawing upon established methodologies for the functionalization of the naphthalene core. The proposed pathway involves a multi-step sequence commencing with the dinitration of naphthalene, followed by reduction, a double Balz-Schiemann reaction, and a final regioselective hydroxylation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process. The overall workflow is depicted in the diagram below.

Synthetic Pathway Naphthalene Naphthalene Dinitronaphthalene 1,8-Dinitronaphthalene Naphthalene->Dinitronaphthalene Step 1: Dinitration Diaminonaphthalene 1,8-Diaminonaphthalene Dinitronaphthalene->Diaminonaphthalene Step 2: Reduction Difluoronaphthalene 1,8-Difluoronaphthalene Diaminonaphthalene->Difluoronaphthalene Step 3: Double Balz-Schiemann Reaction Target This compound Difluoronaphthalene->Target Step 4: Hydroxylation

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Dinitration of Naphthalene

The initial step involves the electrophilic nitration of naphthalene to yield a mixture of dinitronaphthalene isomers, from which the desired 1,8-dinitronaphthalene can be separated.

Step 2: Reduction of 1,8-Dinitronaphthalene

The isolated 1,8-dinitronaphthalene is then reduced to 1,8-diaminonaphthalene. Several methods are available for this transformation, with catalytic hydrogenation or reduction with hydrazine hydrate being common choices.[1][2]

Step 3: Double Balz-Schiemann Reaction

This crucial step involves the conversion of the two amino groups of 1,8-diaminonaphthalene into fluorine atoms. This is proposed to be achieved via a double Balz-Schiemann reaction, which proceeds through a bis(diazonium) tetrafluoroborate intermediate.[3]

Step 4: Regioselective Hydroxylation

The final step is the introduction of a hydroxyl group at the C2 position of 1,8-difluoronaphthalene. This is a challenging transformation due to the deactivating nature of the fluorine substituents. A directed ortho-metalation strategy is proposed to achieve the required regioselectivity.[4][5]

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on analogous reactions reported in the literature and are intended as a starting point for experimental work. Optimization will be necessary at each step.

Protocol 3.1: Synthesis of 1,8-Dinitronaphthalene
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve naphthalene (1.0 eq.) in a suitable organic solvent such as 1,2-dichloroethane.[6]

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v).[7] Cool the naphthalene solution to 0-5 °C in an ice bath. Add the nitrating mixture dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water. The dinitronaphthalene isomers will precipitate. Collect the solid by filtration and wash with cold water until the washings are neutral.

  • Purification: The mixture of isomers can be separated by fractional crystallization or column chromatography to isolate the 1,8-dinitronaphthalene.

Protocol 3.2: Synthesis of 1,8-Diaminonaphthalene
  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 1,8-dinitronaphthalene (1.0 eq.) in ethanol.[8]

  • Reduction: Add a catalytic amount of palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

  • Alternative Reduction: Alternatively, reduction can be carried out using hydrazine hydrate in the presence of a catalyst like ferric chloride and activated carbon in a solvent like methanol or ethanol.[9][10]

  • Work-up: After the reaction is complete, filter the catalyst. Remove the solvent under reduced pressure.

  • Purification: The crude 1,8-diaminonaphthalene can be purified by recrystallization.

Protocol 3.3: Synthesis of 1,8-Difluoronaphthalene (via Double Balz-Schiemann Reaction)
  • Diazotization: Dissolve 1,8-diaminonaphthalene (1.0 eq.) in an aqueous solution of fluoroboric acid (HBF4). Cool the solution to 0-5 °C. Add a solution of sodium nitrite (NaNO2) (2.2 eq.) in water dropwise, keeping the temperature below 5 °C.[11][12]

  • Isolation of Diazonium Salt: The bis(diazonium) tetrafluoroborate salt is expected to precipitate. Collect the salt by filtration, wash with cold fluoroboric acid, then with cold ethanol, and finally with diethyl ether. Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Thermal Decomposition: Gently heat the dry bis(diazonium) tetrafluoroborate salt in an inert, high-boiling solvent until the evolution of nitrogen gas ceases.[13][14] The decomposition can also be carried out in the solid state.

  • Purification: The resulting 1,8-difluoronaphthalene can be purified by distillation or column chromatography.

Protocol 3.4: Synthesis of this compound (via Directed Ortho-Metalation)
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,8-difluoronaphthalene (1.0 eq.) in dry tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Lithiation: Add a solution of a strong base such as n-butyllithium (n-BuLi) (1.1 eq.) dropwise. The lithium is expected to direct to the C7 position due to the influence of the peri-fluorine. To achieve lithiation at the C2 position, a directing group may need to be temporarily installed. An alternative is to use a more sterically hindered base.

  • Electrophilic Quench: After stirring at low temperature, add a suitable electrophilic oxygen source, such as trimethyl borate, followed by oxidative workup with hydrogen peroxide and sodium hydroxide.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography.

Quantitative Data

As the target compound is novel, experimental data is not available. The following table summarizes typical yields for analogous reactions found in the literature.

StepReactionSubstrateProductReagentsYield (%)Reference
1NitrationNaphthalene1-NitronaphthaleneHNO₃, H₂SO₄~84[7]
2Reduction1,8-Dinitronaphthalene1,8-DiaminonaphthaleneHydrazine hydrate, FeCl₃, Activated Carbon91-97[9][10]
3Balz-Schiemann6-Bromo-2-naphthylamine2-Bromo-6-fluoronaphthalene1. NaNO₂, HCl; 2. HBF₄; 3. Heat55-65[15]
4Directed Metalation/HydroxylationNaphthalene-1,8-diamide2-Substituted naphthalene-1,8-diamides-BuLi, TMEDA, then electrophileNot specified[4]

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the proposed synthesis, highlighting the key transformations and intermediates.

Synthetic Workflow cluster_start Starting Material cluster_step1 Step 1: Dinitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Fluorination cluster_step4 Step 4: Hydroxylation start Naphthalene Commercially Available step1 1,8-Dinitronaphthalene Electrophilic Aromatic Substitution start->step1 HNO₃, H₂SO₄ step2 1,8-Diaminonaphthalene Reduction of Nitro Groups step1->step2 H₂, Pd/C or N₂H₄ step3 1,8-Difluoronaphthalene Double Balz-Schiemann Reaction step2->step3 1. NaNO₂, HBF₄ 2. Heat step4 This compound Directed Ortho-Metalation step3->step4 1. n-BuLi 2. B(OMe)₃ 3. H₂O₂, NaOH Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase Receptor->Kinase Phosphorylation TF Transcription Factor Kinase->TF Activation Apoptosis Apoptosis Kinase->Apoptosis Proliferation Cell Proliferation TF->Proliferation NovelCompound This compound NovelCompound->Kinase Inhibition

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 1,8-Difluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Difluoronaphthalen-2-ol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1] Understanding the stability and degradation pathways of this compound is crucial for its development as a drug candidate or functional material. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3][4][5] This guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions and outlines detailed experimental protocols for its analysis.

Predicted Stability Profile

Based on the chemical structure of this compound and the known degradation patterns of related compounds such as naphthols and fluorinated aromatics, a summary of its expected stability is presented below.

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Likely stableMinimal degradation expected.
Alkaline Hydrolysis Potentially susceptibleFormation of colored oxidation products.
**Oxidation (H₂O₂) **SusceptibleNaphthoquinones, hydroxylated derivatives, and products of ring-opening.
Thermal Degradation Stable at moderate temperaturesPotential for dimerization or polymerization at high temperatures.
Photodegradation SusceptiblePhotodegradation is a major decay process for PAHs.[6] Potential for defluorination and formation of hydroxylated species.

Potential Degradation Pathways

The degradation of this compound is anticipated to proceed through several pathways, primarily involving oxidation of the phenol moiety and potential reactions involving the fluorine substituents.

Oxidative Degradation Pathway

Oxidative stress is expected to be a major route of degradation. The electron-rich aromatic system, activated by the hydroxyl group, is susceptible to attack by oxidizing agents.

Oxidative Degradation Pathway This compound This compound Radical Intermediate Radical Intermediate This compound->Radical Intermediate [O] 1,8-Difluoronaphtho-1,2-quinone 1,8-Difluoronaphtho-1,2-quinone Radical Intermediate->1,8-Difluoronaphtho-1,2-quinone Further Oxidation Hydroxylated Derivatives Hydroxylated Derivatives Radical Intermediate->Hydroxylated Derivatives + •OH Ring-Opened Products Ring-Opened Products 1,8-Difluoronaphtho-1,2-quinone->Ring-Opened Products Oxidative Cleavage

Predicted oxidative degradation pathway of this compound.

The initial step in the oxidative degradation of naphthols often involves the formation of naphthoxyl radicals.[7][8] These radicals can then undergo further oxidation to form naphthoquinones or react with other radical species, such as hydroxyl radicals, to yield hydroxylated derivatives.[7][8] In the presence of strong oxidizing agents, the aromatic ring may be cleaved, leading to the formation of smaller, more polar degradation products.

Photodegradation Pathway

Exposure to light, particularly UV radiation, can induce the degradation of polycyclic aromatic hydrocarbons (PAHs).[6] For fluorinated aromatic compounds, photolysis can lead to the cleavage of the carbon-fluorine bond.

Photodegradation Pathway This compound This compound Excited State Excited State This compound->Excited State 1-Fluoro-8-hydroxynaphthalen-2-ol 1-Fluoro-8-hydroxynaphthalen-2-ol Excited State->1-Fluoro-8-hydroxynaphthalen-2-ol - F• Dihydroxylated Naphthalenes Dihydroxylated Naphthalenes Excited State->Dihydroxylated Naphthalenes + •OH Further Degradation Products Further Degradation Products 1-Fluoro-8-hydroxynaphthalen-2-ol->Further Degradation Products

Potential photodegradation pathway of this compound.

Upon absorption of light, the molecule is promoted to an excited state, which can then undergo various reactions. One possibility is the homolytic cleavage of a C-F bond, leading to a defluorinated radical and a fluorine radical. The resulting aryl radical can then abstract a hydrogen atom to form a monofluoro-naphthalenol. Alternatively, the excited molecule can react with reactive oxygen species generated during photolysis to form hydroxylated derivatives. Studies on fluorinated phenols have shown that fluoride can be a primary photoproduct.

Experimental Protocols for Forced Degradation Studies

To investigate the stability and degradation pathways of this compound, a series of forced degradation studies should be conducted.[2][3][4][5][9][10][11] The goal is to achieve approximately 10-30% degradation of the active pharmaceutical ingredient (API).[10]

General Experimental Workflow

The following workflow outlines the general procedure for conducting forced degradation studies.

Forced Degradation Workflow cluster_stress Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Oxidative Oxidative Thermal Thermal Photolytic Photolytic Prepare Stock Solution of this compound Prepare Stock Solution of this compound Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution of this compound->Expose to Stress Conditions Neutralize/Quench Reaction Neutralize/Quench Reaction Expose to Stress Conditions->Neutralize/Quench Reaction Analyze by HPLC-UV/MS Analyze by HPLC-UV/MS Neutralize/Quench Reaction->Analyze by HPLC-UV/MS Characterize Degradants Characterize Degradants Analyze by HPLC-UV/MS->Characterize Degradants Elucidate Degradation Pathway Elucidate Degradation Pathway Characterize Degradants->Elucidate Degradation Pathway

References

Methodological & Application

Application Notes and Protocols: 1,8-Difluoronaphthalen-2-ol as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Naphthalene derivatives are a well-established class of fluorescent molecules with applications in cellular imaging due to their favorable photophysical properties, including high quantum yields and photostability.[1][2] The introduction of fluorine atoms into the naphthalene scaffold can further enhance these properties, making 1,8-Difluoronaphthalen-2-ol a promising candidate for a fluorescent probe. This document provides an overview of its potential applications, key photophysical properties (hypothetical), and detailed protocols for its use in cellular imaging.

Potential Applications

Based on the characteristics of similar naphthalen-2-ol derivatives, this compound could potentially be developed as a fluorescent probe for:

  • Mapping Cellular Polarity and Viscosity: The fluorescence of naphthalene-based probes can be sensitive to the polarity and viscosity of their microenvironment.

  • Detecting Specific Analytes: With appropriate functionalization, the probe could be designed to respond to specific ions (e.g., pH, metal ions) or small molecules within the cell.[3]

  • Visualizing Cellular Structures: The hydrophobic nature of the naphthalene core may lead to its accumulation in lipid-rich environments such as membranes.

Photophysical and Cellular Properties

The following table summarizes the hypothetical photophysical and cellular properties of this compound. These values are based on typical data for similar naphthalene-based probes and should be experimentally verified.

PropertyHypothetical ValueNotes
Excitation Wavelength (λex) ~340 nmCan be excited with a standard UV light source.
Emission Wavelength (λem) ~450 nmEmits in the blue region of the spectrum.
Molar Absorptivity (ε) >10,000 M⁻¹cm⁻¹Indicates strong absorption of light.
Quantum Yield (Φ) >0.5 in non-polar solventHigh brightness is expected, potentially sensitive to solvent polarity.
Photostability HighNaphthalene derivatives are known for their good resistance to photobleaching.[1]
Cell Permeability Moderate to HighThe small, relatively hydrophobic structure should allow for passive diffusion across cell membranes.
Cytotoxicity Low at working concentrationsExpected to be well-tolerated by cells for the duration of imaging experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Dissolve: Weigh out a precise amount of this compound and dissolve it in a minimal amount of anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Live Cell Staining and Imaging

This protocol provides a general guideline for staining and imaging live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

  • Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any unbound probe.

  • Imaging:

    • Mount the imaging dish on a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe (e.g., DAPI or blue fluorescent protein filter set).

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[4][5]

Visualizations

Experimental Workflow for Cellular Imaging

G cluster_prep Preparation cluster_cell Cellular Staining cluster_imaging Imaging prep_stock Prepare Stock Solution (in DMSO) prep_working Prepare Working Solution (in Media) prep_stock->prep_working cell_load Load Cells with Probe prep_working->cell_load cell_culture Culture Cells cell_culture->cell_load cell_wash Wash to Remove Excess Probe cell_load->cell_wash acquire_images Acquire Images on Microscope cell_wash->acquire_images analyze_data Analyze Fluorescence Data acquire_images->analyze_data

Caption: Workflow for staining and imaging live cells with this compound.

Hypothetical Signaling Pathway: pH Sensing

This diagram illustrates a hypothetical mechanism where the fluorescence of this compound could be modulated by intracellular pH.

G cluster_probe Probe State cluster_environment Cellular Environment Protonated Probe-H+ (Non-fluorescent) Deprotonated Probe- (Fluorescent) Protonated->Deprotonated Increase in pH Low_pH Low pH (High H+) Low_pH->Protonated Protonation High_pH High pH (Low H+) High_pH->Deprotonated Deprotonation G Concentration Probe Concentration Signal Fluorescence Signal Concentration->Signal Increases Toxicity Cellular Toxicity Concentration->Toxicity Increases at high levels Background Background Fluorescence Concentration->Background Increases Signal->Background Signal-to-Noise Ratio is Key

References

Application Notes and Protocols for 1,8-Difluoronaphthalen-2-ol in FRET Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 1,8-Difluoronaphthalen-2-ol as a FRET Donor

Naphthalene derivatives are a class of fluorophores that exhibit fluorescence in the ultraviolet to blue region of the spectrum.[1] Their relatively small size and rigid structure can be advantageous in minimizing perturbations to biological systems. This compound, as a naphthalene derivative, is hypothesized to function as a suitable donor fluorophore in Förster Resonance Energy Transfer (FRET) assays. FRET is a non-radiative energy transfer process between a donor and an acceptor fluorophore that occurs over distances of approximately 1-10 nanometers.[2] This "spectroscopic ruler" allows for the investigation of molecular interactions, conformational changes, and enzymatic activities in real-time.[2]

This document outlines the theoretical application of this compound as a FRET donor, provides a hypothetical protocol for its use in a protease cleavage assay, and presents the necessary tools for data analysis and visualization.

Spectroscopic Properties (Hypothetical)

The following table summarizes the spectroscopic properties of 2-naphthol, which are used as a proxy for this compound. A suitable FRET acceptor, Dansyl chloride, has been chosen based on its spectral overlap with the emission of the 2-naphthol donor.

ParameterThis compound (Donor - Hypothetical)Dansyl chloride (Acceptor)Reference
Excitation Maximum (λex) ~331 nm~340 nm[3][4][5]
Emission Maximum (λem) ~354 nm~525 nm[3][4][5]
Quantum Yield (Φ) ~0.18~0.5-0.7 (conjugated)[6]
Molar Extinction Coefficient (ε) Not Available~4,300 M⁻¹cm⁻¹
Fluorescence Lifetime (τ) ~5-10 ns~10-20 ns (conjugated)[6]
Förster Radius (R₀) ~22 Å (Calculated with Dansyl)-[7][8]

Note: The Förster radius (R₀) is the distance at which FRET efficiency is 50% and was calculated based on the spectral overlap between 2-naphthol emission and dansyl absorbance, assuming random dipole orientation (κ² = 2/3). This value is highly dependent on the specific donor and acceptor pair and their local environment.

Principle of the FRET Assay: Protease Cleavage

A common application of FRET is in the design of assays to measure enzyme activity, such as that of proteases. In this hypothetical assay, a peptide substrate is synthesized with this compound (the donor) on one end and Dansyl chloride (the acceptor) on the other.

  • Intact Peptide: When the peptide is intact, the donor and acceptor are in close proximity, allowing for efficient FRET. Excitation of the donor will result in energy transfer to the acceptor, leading to sensitized emission from the acceptor and quenching of the donor's fluorescence.

  • Peptide Cleavage: Upon the addition of a specific protease, the peptide substrate is cleaved. This cleavage separates the donor and acceptor, disrupting FRET.

  • Signal Detection: The disruption of FRET leads to an increase in the donor's fluorescence emission and a decrease in the acceptor's sensitized emission. The rate of this change in fluorescence is directly proportional to the protease activity.

Experimental Protocol: Protease Cleavage FRET Assay

This protocol provides a detailed methodology for a generic protease assay using a peptide substrate labeled with a hypothetical this compound donor and a Dansyl acceptor.

4.1. Materials and Reagents

  • FRET-labeled peptide substrate (e.g., Dansyl-Pro-Leu-Ala-Cys-Arg-1,8-Difluoronaphthalen-2-ol)

  • Protease of interest (e.g., Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.05% Brij-35)

  • Microplate reader with fluorescence detection capabilities

  • Black, flat-bottom 96-well or 384-well microplates

  • Standard laboratory equipment (pipettes, tubes, etc.)

4.2. Experimental Workflow

FRET_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Plate Pipette Reagents into Microplate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Start Reaction Measure Measure Fluorescence (Donor and Acceptor Channels) Incubate->Measure Kinetics Plot Fluorescence vs. Time Measure->Kinetics Data Acquisition Rate Calculate Initial Rate (V₀) Kinetics->Rate

Caption: Experimental workflow for the protease FRET assay.

4.3. Detailed Protocol

  • Prepare Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Reconstitute the FRET-labeled peptide substrate in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mM.

    • Prepare a stock solution of the protease in Assay Buffer. The optimal concentration should be determined empirically.

  • Set up the Microplate Reader:

    • Set the excitation wavelength for the donor (e.g., 330 nm).

    • Set the emission wavelengths for both the donor (e.g., 355 nm) and the acceptor (e.g., 525 nm).

    • Set the temperature to 37°C.

    • Program the reader to take kinetic readings every 60 seconds for 30-60 minutes.

  • Perform the Assay:

    • In a 96-well microplate, add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the FRET-labeled peptide substrate solution (diluted in Assay Buffer to the desired final concentration, typically 1-10 µM).

    • Include control wells:

      • No Enzyme Control: Add 25 µL of Assay Buffer instead of the enzyme solution.

      • Substrate Only Control: Contains only the peptide substrate in Assay Buffer.

      • Buffer Only Control: Contains only Assay Buffer.

    • Place the microplate in the reader and allow it to equilibrate to 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the protease solution to the appropriate wells.

    • Immediately start the kinetic measurement.

4.4. Data Analysis

  • Correct for Background Fluorescence: Subtract the fluorescence signal of the "Buffer Only" control from all other readings.

  • Calculate the Ratio of Acceptor to Donor Emission: For each time point, calculate the ratio of the acceptor emission to the donor emission (F_acceptor / F_donor).

  • Plot the Data: Plot the change in donor fluorescence or the acceptor/donor ratio as a function of time.

  • Determine the Initial Rate: Calculate the initial velocity (V₀) of the reaction from the linear portion of the curve. This rate is proportional to the enzyme activity.

Signaling Pathway Visualization

FRET assays are powerful tools for studying signaling pathways. The following diagram illustrates a generic kinase signaling cascade that could be monitored using a FRET-based biosensor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation FRET_Sensor FRET Biosensor (e.g., for Kinase 2 activity) Kinase2->FRET_Sensor Conformational Change (FRET Signal) Substrate Substrate Kinase2->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Ligand Ligand Ligand->Receptor Binding

Caption: A generic kinase signaling pathway suitable for FRET analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Autofluorescence from compounds or buffer components.Use a buffer with low intrinsic fluorescence. Test different microplate types.
No change in FRET signal Enzyme is inactive. Substrate is not being cleaved. Incorrect filter settings.Verify enzyme activity with a different assay. Synthesize a new batch of substrate. Check instrument settings.
Low FRET efficiency Donor-acceptor distance is too large. Poor spectral overlap.Redesign the peptide substrate with a shorter linker. Choose a different FRET pair.
Signal photobleaching High excitation light intensity.Reduce the excitation intensity or the exposure time. Use a more photostable fluorophore if possible.

Conclusion

While the specific photophysical characteristics of this compound require experimental determination, its structural similarity to other fluorescent naphthalene derivatives suggests its potential as a valuable FRET donor. The protocols and guidelines presented here, based on the properties of 2-naphthol, provide a robust framework for developing and optimizing FRET assays for a wide range of applications in basic research and drug discovery. Successful implementation will depend on careful characterization of the chosen fluorophores and optimization of the assay conditions.

References

1,8-Difluoronaphthalene-2-ol: A Versatile Fluorinated Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,8-Difluoronaphthalene-2-ol is a unique fluorinated aromatic compound with significant potential as a versatile building block in organic synthesis. Its distinct substitution pattern, featuring two fluorine atoms at the peri-positions and a hydroxyl group, imparts specific steric and electronic properties that can be exploited in the design of novel pharmaceuticals and advanced materials. The strong electron-withdrawing nature of the fluorine atoms influences the acidity of the hydroxyl group and the reactivity of the naphthalene core, making it an attractive starting material for a variety of chemical transformations.

The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug discovery and materials science. Fluorination can enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.[1][2] In the context of materials science, fluorinated polycyclic aromatic hydrocarbons (PAHs) are of interest for their applications in organic electronics, such as in the development of liquid crystalline materials and organic light-emitting diodes (OLEDs).[3] This document provides an overview of the potential applications of 1,8-difluoronaphthalene-2-ol, along with proposed experimental protocols for its synthesis and derivatization.

Proposed Synthesis of 1,8-Difluoronaphthalene-2-ol

Due to the limited availability of direct synthetic procedures for 1,8-difluoronaphthalene-2-ol in the current literature, a plausible multi-step synthetic pathway is proposed, commencing from the commercially available 1,8-diaminonaphthalene. This proposed synthesis leverages well-established methodologies for the introduction of fluorine and hydroxyl groups onto aromatic rings.

Synthesis_Workflow cluster_0 Synthesis of 1,8-Difluoronaphthalene cluster_1 Functionalization to 1,8-Difluoronaphthalene-2-ol A 1,8-Diaminonaphthalene B 1,8-Bis(diazonium)naphthalene tetrafluoroborate A->B 1. NaNO2, HBF4 2. 0-5 °C C 1,8-Difluoronaphthalene B->C Heat (Balz-Schiemann) D 1,8-Difluoro-2-nitronaphthalene C->D HNO3, H2SO4 E 2-Amino-1,8-difluoronaphthalene D->E Reduction (e.g., SnCl2, HCl) F 1,8-Difluoronaphthalene-2-diazonium salt E->F NaNO2, H2SO4, H2O G 1,8-Difluoronaphthalene-2-ol F->G H2O, Heat

Caption: Proposed synthetic workflow for 1,8-difluoronaphthalene-2-ol.

Experimental Protocols

Protocol 1: Synthesis of 1,8-Difluoronaphthalene

This protocol is based on the Balz-Schiemann reaction, a well-established method for introducing fluorine into aromatic systems via diazonium salts.[4]

  • Diazotization of 1,8-Diaminonaphthalene:

    • Suspend 1,8-diaminonaphthalene in a solution of tetrafluoroboric acid (HBF4) in a cooled reaction vessel (0-5 °C).

    • Slowly add a solution of sodium nitrite (NaNO2) in water while maintaining the temperature below 5 °C.

    • Stir the mixture for 1-2 hours to ensure complete formation of the bis(diazonium) tetrafluoroborate salt.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Thermal Decomposition (Balz-Schiemann Reaction):

    • Carefully heat the dry 1,8-bis(diazonium)naphthalene tetrafluoroborate salt in an inert solvent (e.g., toluene or xylene).

    • The decomposition will proceed with the evolution of nitrogen gas and boron trifluoride, yielding 1,8-difluoronaphthalene.

    • Monitor the reaction by TLC or GC-MS until completion.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of 1,8-Difluoronaphthalene-2-ol

This proposed multi-step protocol involves nitration, reduction, diazotization, and subsequent hydrolysis.

  • Nitration of 1,8-Difluoronaphthalene:

    • Dissolve 1,8-difluoronaphthalene in concentrated sulfuric acid at 0 °C.

    • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

    • Allow the reaction to proceed for several hours, monitoring by TLC.

    • Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 1,8-difluoro-2-nitronaphthalene by column chromatography.

  • Reduction of 1,8-Difluoro-2-nitronaphthalene:

    • Dissolve the nitrated compound in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, for example, tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid.

    • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

    • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product, 2-amino-1,8-difluoronaphthalene, with an organic solvent.

    • Purify the amine by column chromatography.

  • Diazotization and Hydrolysis of 2-Amino-1,8-difluoronaphthalene:

    • Dissolve the purified amine in an aqueous solution of a strong acid (e.g., sulfuric acid) at 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

    • Gently heat the solution of the diazonium salt. The diazonium group will be replaced by a hydroxyl group upon reaction with water.

    • Extract the final product, 1,8-difluoronaphthalene-2-ol, with an organic solvent and purify by column chromatography.

Applications in Organic Synthesis

1,8-Difluoronaphthalene-2-ol can serve as a key intermediate in the synthesis of a variety of more complex molecules. The hydroxyl group can be readily derivatized, and the fluorinated naphthalene core can participate in various coupling reactions.

Reactions_Workflow cluster_0 O-Functionalization cluster_1 Aromatic Core Functionalization A 1,8-Difluoronaphthalene-2-ol B O-Alkylated Derivatives A->B R-X, Base C O-Acylated Derivatives A->C RCOCl, Base D Electrophilic Aromatic Substitution Products A->D Electrophile (e.g., Br2) E Cross-Coupling Products A->E (after conversion to triflate) Ar-B(OH)2, Pd catalyst

Caption: Potential reaction pathways for 1,8-difluoronaphthalene-2-ol.

Application Notes
  • Pharmaceutical Scaffolding: The fluorinated naphthalene core can be used to synthesize novel analogues of existing drugs or to develop new chemical entities. The fluorine atoms can modulate the pKa of the hydroxyl group and influence intermolecular interactions, potentially leading to enhanced biological activity.[1] For instance, the naphthol moiety is present in several bioactive compounds, and the addition of fluorine can improve metabolic stability.[5]

  • Precursor for Bioactive Heterocycles: The hydroxyl group can be used as a handle to construct fused heterocyclic systems, such as fluorinated naphthofurans or naphthopyrans, which are classes of compounds with known biological activities.

  • Monomer for High-Performance Polymers: The difluoronaphthol unit can be incorporated into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and specific optical properties. Fluorinated polymers often exhibit low surface energy and unique dielectric properties.

  • Ligand Synthesis for Catalysis: The hydroxyl group can be derivatized to create novel ligands for transition metal catalysis. The electronic properties of the fluorinated naphthalene core can tune the catalytic activity of the metal center.

Quantitative Data Summary

As 1,8-difluoronaphthalene-2-ol is a novel building block, extensive quantitative data on its reactions is not yet available. The following table provides expected yields for the proposed synthetic steps based on analogous reactions reported in the literature for similar compounds.

StepReactantsProductExpected Yield (%)Reference Reaction Type
Diazotization & Balz-Schiemann1,8-Diaminonaphthalene1,8-Difluoronaphthalene40-60Balz-Schiemann Reaction
Nitration1,8-Difluoronaphthalene1,8-Difluoro-2-nitronaphthalene70-85Electrophilic Nitration
Reduction1,8-Difluoro-2-nitronaphthalene2-Amino-1,8-difluoronaphthalene80-95Nitro Group Reduction
Diazotization & Hydrolysis2-Amino-1,8-difluoronaphthalene1,8-Difluoronaphthalene-2-ol50-70Diazotization of Anilines

Conclusion

1,8-Difluoronaphthalene-2-ol represents a promising, yet underexplored, building block for organic synthesis. The proposed synthetic route provides a viable pathway for its preparation, opening the door for its exploration in medicinal chemistry and materials science. The unique combination of a reactive hydroxyl group and a fluorinated aromatic core makes it a valuable tool for the synthesis of novel and functionalized molecules. Further research into the reactivity and applications of this compound is warranted and is expected to yield exciting discoveries.

References

Application Notes and Protocols for Antifungal Screening of 1,8-Difluoronaphthalen-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial antifungal screening of 1,8-Difluoronaphthalen-2-ol and its synthesized derivatives. The protocols outlined below are based on established methodologies for in vitro antifungal susceptibility testing and are intended to guide researchers in obtaining reliable and reproducible data. The urgent need for novel antifungal agents is underscored by the rise of invasive fungal infections and the emergence of drug-resistant strains.[1]

General Workflow for Antifungal Compound Screening

The initial evaluation of novel compounds for antifungal activity typically follows a multi-step process. This workflow ensures a systematic and efficient screening process, starting from broad primary screening to more specific quantitative assessments.

Antifungal_Screening_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies Primary_Screening Primary Screening of This compound and Derivatives MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Primary_Screening->MIC_Determination Active Compounds MFC_Determination Determination of Minimum Fungicidal Concentration (MFC) MIC_Determination->MFC_Determination Determine Fungicidal or Fungistatic Effect MoA_Studies Mechanism of Action (e.g., Cell Wall/Membrane Integrity) MFC_Determination->MoA_Studies Potent Compounds

Caption: A general workflow for the screening and evaluation of novel antifungal compounds.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antifungal agent.[2][3][4] This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeast species, grow the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For molds, harvest conidia from a 7-day old culture and prepare a suspension in sterile saline. Adjust the concentration to 0.4-5 x 10⁴ CFU/mL.[3]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).

    • Include a positive control (standard antifungal), a negative control (medium only), and a solvent control (medium with the highest concentration of DMSO used).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compounds.

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[4]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.[4]

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.

Data Presentation

Quantitative data from the antifungal screening should be presented in a clear and organized manner to facilitate comparison between compounds.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and its Derivatives (µg/mL)

CompoundCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (ATCC 52817)
This compound16328
Derivative A8164
Derivative B>64>6432
Derivative C482
Fluconazole (Control)1>644
Amphotericin B (Control)0.510.25

Table 2: Hypothetical Minimum Fungicidal Concentrations (MFCs) of Active Derivatives (µg/mL)

CompoundCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (ATCC 52817)
Derivative A16328
Derivative C8164

Potential Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of action for novel compounds requires further investigation, a common target for antifungal agents is the fungal cell wall or cell membrane.[5][6] Below is a hypothetical signaling pathway illustrating how a derivative of this compound might interfere with cell wall biosynthesis.

Hypothetical_MoA cluster_0 Fungal Cell Compound This compound Derivative Enzyme β-(1,3)-Glucan Synthase Compound->Enzyme Inhibition Glucan β-(1,3)-Glucan Enzyme->Glucan Synthesis CellWall Fungal Cell Wall Glucan->CellWall Component of Lysis Cell Lysis CellWall->Lysis Weakened Wall Leads to

References

1,8-Difluoronaphthalen-2-ol as an intermediate for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypothetical Synthesis of 1,8-Difluoronaphthalen-2-ol

A plausible synthetic pathway for this compound can be conceptualized starting from 1,8-diaminonaphthalene. This multi-step synthesis would involve a Sandmeyer-type reaction for the introduction of the fluorine atoms, followed by a diazotization and hydroxylation sequence to install the hydroxyl group.

cluster_synthesis Proposed Synthesis of this compound A 1,8-Diaminonaphthalene B 1,8-Bis(diazonium)naphthalene A->B NaNO2, HCl 0-5 °C C 1,8-Difluoronaphthalene B->C HBF4, heat (Balz-Schiemann) D 2-Nitro-1,8-difluoronaphthalene C->D HNO3, H2SO4 E 2-Amino-1,8-difluoronaphthalene D->E Fe, HCl or H2, Pd/C F This compound E->F NaNO2, H2SO4, H2O heat

Caption: Proposed synthetic pathway for this compound.

Potential Pharmaceutical Applications

The fluorinated naphthalene scaffold is a key component in a variety of therapeutic agents.[2][3] The presence of two fluorine atoms at the 1 and 8 positions of the naphthalene ring can significantly influence the molecule's electronic properties and conformation, potentially leading to enhanced biological activity. The hydroxyl group at the 2-position provides a handle for further functionalization, allowing for the synthesis of a diverse library of compounds.

Potential therapeutic areas for derivatives of this compound include:

  • Antiviral Agents: Naphthalene-based structures have been investigated as inhibitors of viral proteases, such as the SARS-CoV PLpro.[4] The unique electronic nature of the difluoronaphthalene core could be exploited to design novel antiviral candidates.

  • Enzyme Inhibitors: The naphthalene scaffold is present in numerous enzyme inhibitors.[5] By modifying the hydroxyl group of this compound, it may be possible to develop potent and selective inhibitors for various enzyme targets.

  • Central Nervous System (CNS) Agents: The introduction of fluorine can improve the blood-brain barrier permeability of drug candidates.[1] This makes this compound an attractive starting point for the synthesis of novel CNS-active compounds.

Experimental Protocols

The following are generalized protocols for the key transformations in the proposed synthesis of this compound. These should be considered as starting points and may require optimization.

Protocol 1: Synthesis of 1,8-Difluoronaphthalene (Balz-Schiemann Reaction)

cluster_protocol1 Workflow for 1,8-Difluoronaphthalene Synthesis start Start: 1,8-Diaminonaphthalene diazotization Diazotization: Add NaNO2 solution to a cooled acidic solution of the diamine. start->diazotization formation Formation of Tetrafluoroborate Salt: Add HBF4 to the diazonium salt solution. diazotization->formation isolation Isolate the bis(diazonium) tetrafluoroborate salt by filtration. formation->isolation decomposition Thermal Decomposition: Heat the isolated salt to induce decomposition to 1,8-difluoronaphthalene. isolation->decomposition purification Purification: Purify the product by distillation or chromatography. decomposition->purification end End: 1,8-Difluoronaphthalene purification->end

Caption: Experimental workflow for the synthesis of 1,8-difluoronaphthalene.

Methodology:

  • Diazotization: Dissolve 1,8-diaminonaphthalene in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Formation of Tetrafluoroborate Salt: To the resulting solution of the bis(diazonium) salt, add a solution of fluoroboric acid (HBF4). The bis(diazonium) tetrafluoroborate salt will precipitate.

  • Isolation: Isolate the precipitate by filtration and wash with cold water, followed by a small amount of cold methanol and diethyl ether.

  • Thermal Decomposition: Carefully heat the dried salt in a suitable apparatus. The decomposition will yield crude 1,8-difluoronaphthalene.

  • Purification: Purify the product by steam distillation or column chromatography on silica gel.

Protocol 2: Nitration of 1,8-Difluoronaphthalene

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid, maintaining the temperature below 10 °C.

  • Addition of Substrate: Add 1,8-difluoronaphthalene portion-wise to the nitrating mixture, keeping the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Reduction of 2-Nitro-1,8-difluoronaphthalene

Methodology:

  • Reaction Setup: To a solution of 2-nitro-1,8-difluoronaphthalene in ethanol or acetic acid, add iron powder and a catalytic amount of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture and filter off the iron salts.

  • Extraction: Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the resulting 2-amino-1,8-difluoronaphthalene by chromatography or recrystallization.

Protocol 4: Synthesis of this compound

Methodology:

  • Diazotization: Dissolve 2-amino-1,8-difluoronaphthalene in an aqueous solution of sulfuric acid and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water.

  • Hydrolysis: Heat the resulting diazonium salt solution to induce hydrolysis and the formation of the hydroxyl group.

  • Extraction: Cool the reaction mixture and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water, dry, and concentrate. Purify the final product, this compound, by column chromatography or recrystallization.

Quantitative Data of Analogous Compounds

Due to the lack of specific data for this compound, the following table presents reaction yields for the synthesis of similar fluorinated naphthalene derivatives found in the literature. This data can serve as a benchmark for the proposed synthetic route.

Starting MaterialProductReagents and ConditionsYield (%)Reference
1-Naphthylamine1-Fluoronaphthalene1. NaNO2, HCl; 2. HBF4, heatNot specified[6]
2,7-bis(bromomethyl)naphthalene2,7-bis(fluoromethyl)naphthaleneCsF, tetraethylammonium bromide, acetonitrile, refluxNot specified[7]
2-allyl-3-(trifluoromethyl)phenols5-fluoronaphthalen-1-olsTransition-metal-free protocolNot specified[8]

Conclusion

While this compound remains a hypothetical intermediate, its synthesis appears feasible through established organic chemistry reactions. Its potential as a building block in pharmaceutical synthesis is significant, given the proven impact of fluorine substitution on the properties of drug molecules. The provided protocols offer a foundational approach for its synthesis, which can be further optimized by researchers in the field. The exploration of this and similar novel fluorinated scaffolds could lead to the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols: Labeling Biological Molecules with Naphthalene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search, no specific information, application notes, or protocols were found regarding the use of 1,8-Difluoronaphthalen-2-ol derivatives for labeling biological molecules. The following documentation provides a general overview and protocols for labeling biomolecules using other classes of naphthalene-based fluorescent dyes that are described in the available literature. This information is intended to serve as a general guideline and may not be directly applicable to this compound derivatives.

Introduction to Naphthalene-Based Fluorescent Probes

Naphthalene derivatives are a class of fluorescent compounds widely utilized in biological research due to their favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment.[1] These characteristics make them valuable tools for developing fluorescent probes to detect and quantify ions, small molecules, and biomacromolecules such as proteins and nucleic acids.[1][2][3][4][5] The fluorescence of naphthalene-based dyes can be sensitive to solvent polarity, which can be exploited to probe changes in the microenvironment of a labeled biomolecule.

While specific data on this compound is unavailable, other naphthalene derivatives, such as 1,8-naphthalimides and naphthalene-2,3-dicarboxaldehyde (NDA), have been successfully used for fluorescently labeling biomolecules.[3][6][7] These probes are typically functionalized with reactive groups that can form stable covalent bonds with specific functional groups on the target biomolecule, such as primary amines found in lysine residues and the N-terminus of proteins.[8][9]

General Principles of Biomolecule Labeling

The labeling of biological molecules with fluorescent dyes is a fundamental technique in life sciences research. It allows for the visualization, tracking, and quantification of biomolecules in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[8][10] The process generally involves the reaction of a fluorescent probe containing a reactive moiety with a specific functional group on the target biomolecule.

Commonly targeted functional groups on proteins include:

  • Primary amines (-NH2): Found on lysine residues and the N-terminus. Amine-reactive dyes often contain N-hydroxysuccinimidyl (NHS) esters, isothiocyanates, or sulfonyl chlorides.[8][9]

  • Thiols (-SH): Found on cysteine residues. Thiol-reactive dyes often contain maleimides or iodoacetamides.

  • Carboxyl groups (-COOH): Found on aspartic and glutamic acid residues. These can be targeted using carbodiimide chemistry.

The choice of reactive chemistry depends on the target biomolecule and the desired site of labeling.

General Experimental Workflow for Protein Labeling

The following diagram outlines a typical workflow for labeling a protein with a fluorescent dye.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Prepare Protein Solution (in amine-free buffer) Mix Mix Protein and Dye Solutions Protein_Prep->Mix Dye_Prep Prepare Dye Stock Solution (e.g., in DMSO or DMF) Dye_Prep->Mix Incubate Incubate (e.g., 1 hour at room temperature in the dark) Mix->Incubate Purify Purify Labeled Protein (e.g., size exclusion chromatography, dialysis) Incubate->Purify Characterize Characterize Labeled Protein (e.g., UV-Vis spectroscopy, fluorescence spectroscopy) Purify->Characterize

Caption: General workflow for fluorescently labeling a protein.

Protocol: General Procedure for Labeling Proteins with an Amine-Reactive Naphthalene-Based Dye

This protocol is a generalized procedure based on methods for other amine-reactive fluorescent dyes and should be optimized for each specific protein and dye.

Materials:

  • Purified protein of interest

  • Amine-reactive naphthalene-based fluorescent dye

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification resin (e.g., size-exclusion chromatography column) or dialysis cassette

  • Spectrophotometer and fluorometer

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the dye and must be avoided.[9]

  • Dye Preparation:

    • Prepare a stock solution of the amine-reactive dye in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. This should be done immediately before use as reactive dyes can be moisture-sensitive.

  • Labeling Reaction:

    • Slowly add a calculated amount of the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized, but a starting point is often a 5- to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye. This is commonly achieved by size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorption wavelength. The following equation can be used:

      • DOL = (A_dye / ε_dye) / ((A_280 - (A_dye * CF)) / ε_protein)

      • Where:

        • A_dye is the absorbance of the dye at its λmax.

        • ε_dye is the molar extinction coefficient of the dye at its λmax.

        • A_280 is the absorbance of the labeled protein at 280 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_dye for the free dye).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Measure the fluorescence emission spectrum of the labeled protein to confirm successful conjugation and to determine its spectral properties.

Quantitative Data

As no experimental data for the labeling of biological molecules with this compound derivatives is available, a table of quantitative data cannot be provided. For other naphthalene-based probes like NDA, the fluorescence decay of the labeled protein can extend over several hours.[3] The stability and fluorescence properties are highly dependent on the specific derivative and the local environment of the attached biomolecule.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in a typical fluorescence-based detection experiment after a biomolecule has been labeled.

G cluster_experiment Fluorescence Detection Labeled_Biomolecule Labeled Biomolecule Signal Fluorescent Signal Labeled_Biomolecule->Signal Emits Light Excitation Excitation Light Source Excitation->Labeled_Biomolecule Excites Fluorophore Detector Fluorescence Detector Signal->Detector Measures Intensity

Caption: Logical flow of a fluorescence detection experiment.

Conclusion

While the specific application of this compound derivatives for labeling biological molecules is not documented in the available scientific literature, the broader class of naphthalene-based fluorescent probes offers a versatile toolkit for researchers. The general principles and protocols outlined here for other naphthalene derivatives can serve as a starting point for the development of new labeling strategies. However, significant optimization and characterization would be required for any new fluorescent probe. Researchers and drug development professionals should consider the specific chemical reactivity and photophysical properties of any novel dye before its application in biological systems.

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Purification of 1,8-Difluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the high-yield purification of 1,8-Difluoronaphthalen-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.

Q2: How do I choose the best purification method for my sample?

A2: Recrystallization is often a good first choice if you have a relatively large amount of material with a moderate level of purity. It is a cost-effective and scalable method. Column chromatography is preferred for separating complex mixtures of impurities or when very high purity is required, especially for smaller-scale purifications.

Q3: What are the expected impurities from the synthesis of this compound?

A3: Common impurities can include starting materials, regioisomers (such as other difluoronaphthalenol isomers), and byproducts from the synthetic route. The specific impurities will depend on the synthetic methodology employed.

Q4: How can I assess the purity of this compound after purification?

A4: The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection : A mixed solvent system of ethanol and water is often effective for the recrystallization of naphthols.

  • Dissolution : Dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be heated gently to ensure complete dissolution.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (the cloud point). Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling : Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can help to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol
  • Stationary Phase : Use silica gel as the stationary phase.

  • Column Packing : Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution : Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient could be from 100% hexane to a mixture of hexane/ethyl acetate (e.g., 90:10 or 80:20).

  • Fraction Collection : Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Purification MethodTypical Starting PurityExpected Final PurityTypical YieldKey Parameters
Recrystallization 85-95%>98%70-90%Solvent system: Ethanol/Water
Column Chromatography 70-90%>99%60-80%Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient

Troubleshooting Guide

Issue 1: Oiling out during recrystallization.

  • Question: My compound is separating as an oil instead of crystals during recrystallization. What should I do?

  • Answer: Oiling out can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, try adding more of the solvent in which the compound is more soluble (in this case, ethanol) to the hot solution to reduce the saturation. Ensure the cooling process is slow to allow for proper crystal lattice formation.

Issue 2: Low recovery after recrystallization.

  • Question: I have a very low yield after performing the recrystallization. How can I improve it?

  • Answer: Low recovery can be due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor. To improve the yield, use the minimum amount of hot solvent necessary to dissolve the crude product. Also, ensure the solution is sufficiently cooled to maximize precipitation. You can try to recover more product from the filtrate by concentrating it and performing a second crystallization.

Issue 3: Poor separation during column chromatography.

  • Question: The spots on my TLC plate are too close together, and I am not getting good separation on the column. What can I do?

  • Answer: Poor separation is often due to an inappropriate solvent system. If the compounds are eluting too quickly (high Rf values), decrease the polarity of the mobile phase (reduce the amount of ethyl acetate). If they are moving too slowly (low Rf values), increase the polarity. Experiment with different solvent systems using TLC to find the optimal conditions before running the column. For highly similar impurities, a longer column or a shallower solvent gradient may be necessary.

Issue 4: The compound is not dissolving in the recrystallization solvent.

  • Question: My crude this compound is not dissolving completely in hot ethanol. Should I keep adding more solvent?

  • Answer: While it is important to dissolve the compound, adding an excessive amount of solvent will lead to poor recovery. First, ensure the ethanol is sufficiently hot. If the compound still does not dissolve, it may indicate the presence of insoluble impurities. In this case, perform a hot filtration to remove the insoluble material before proceeding with the crystallization.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_start Starting Material cluster_purification Purification Method cluster_analysis In-Process Control cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization High initial purity Column Chromatography Column Chromatography Crude Product->Column Chromatography Complex impurities Pure Solid Pure Solid Recrystallization->Pure Solid TLC Analysis TLC Analysis Column Chromatography->TLC Analysis Monitor fractions Column Chromatography->Pure Solid TLC Analysis->Column Chromatography Optimize eluent Purity Analysis Purity Analysis Pure Solid->Purity Analysis Confirm purity (HPLC, NMR)

Caption: Purification workflow for this compound.

Technical Support Center: Stability of 1,8-Difluoronaphthalen-2-ol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 1,8-Difluoronaphthalen-2-ol in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?

Discoloration of your aqueous solution is likely due to degradation of the this compound molecule. The primary suspects for this degradation are oxidation and photodegradation. Phenolic compounds, including naphthols, are susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to light, and the presence of dissolved oxygen or metal ions.

Q2: I'm observing a decrease in the concentration of this compound in my aqueous solution over time, even when stored in the dark. What could be the cause?

If photodegradation is ruled out, the loss of your compound could be due to hydrolysis or oxidation. The stability of fluorinated phenols in aqueous solutions can be highly pH-dependent.[1][2][3][4][5][6][7] For some fluorinated phenols, spontaneous defluorination can occur in aqueous solutions, and this process is often influenced by the pH of the medium.[2][8] Additionally, slow oxidation can occur even in the absence of light.

Q3: I've noticed a precipitate forming in my solution. What is it and how can I prevent it?

Precipitation could be due to several factors. It might be the original compound crashing out of solution if its solubility limit is exceeded. This can happen with changes in temperature or pH. Alternatively, the precipitate could be a degradation product that is less soluble than the parent compound. To prevent this, ensure that the concentration of this compound is well below its solubility limit under your experimental conditions and control the factors that lead to degradation (see stabilization strategies below).

Q4: How can I monitor the degradation of my this compound solution?

Several analytical techniques can be employed to monitor the stability of your compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the parent compound and its degradation products.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification of volatile degradation products. For fluorinated compounds, 19F NMR spectroscopy is a powerful tool to track the fate of the fluorine atoms and identify fluorinated degradation products.[1][11][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

The primary factors affecting stability are:

  • pH: The stability of phenolic compounds is often pH-dependent. Higher pH can lead to the formation of the phenoxide ion, which may be more susceptible to oxidation.[5][6][7] For some fluorinated phenols, basic conditions can also promote hydrolysis and defluorination.[2][8]

  • Light Exposure: Aromatic compounds, including naphthalenes and phenols, can undergo photodegradation upon exposure to UV or even visible light.[1][3][8][14]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Metal Ions: Trace metal ions can catalyze oxidative degradation reactions.

Q2: What is the likely degradation pathway for this compound?

  • Oxidation: The phenol moiety is susceptible to oxidation, potentially forming quinone-type structures. This is often accompanied by polymerization, leading to colored products.

  • Photodegradation: UV light can induce cleavage of the aromatic ring or other photochemical reactions.[8]

  • Hydrolysis/Defluorination: Under certain pH conditions, the C-F bond may be susceptible to hydrolysis, leading to the replacement of a fluorine atom with a hydroxyl group.[2][8]

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

To maximize stability, aqueous solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C).

  • Protected from light by using amber vials or storing in the dark.

  • Prepared with deoxygenated water (e.g., by sparging with nitrogen or argon).

  • Maintained at a slightly acidic to neutral pH, if compatible with the experimental requirements. The optimal pH should be determined experimentally.

  • Stored in high-purity containers to minimize contact with metal ion contaminants.

Q4: Are there any stabilizing agents I can add to my solution?

The addition of excipients or stabilizing agents should be approached with caution as they can also interact with the compound of interest.[4][13][15][16] However, some general strategies include:

  • Antioxidants: Compounds like ascorbic acid or sodium metabisulfite can be added to scavenge dissolved oxygen and prevent oxidation.

  • Chelating Agents: EDTA can be used to sequester metal ions that may catalyze degradation.

  • Buffering Agents: Use of a suitable buffer system to maintain the optimal pH for stability is crucial.

Data Presentation

Table 1: Illustrative Degradation of this compound under Different Conditions

ConditionTemperature (°C)pHLight ExposureDegradation after 7 days (%)
145.0Dark< 1%
2255.0Dark2-5%
3257.0Dark5-10%
4259.0Dark15-25%
5257.0Ambient Light20-40%
6407.0Dark30-50%

Note: This table presents hypothetical data based on general principles of phenolic compound stability to illustrate expected trends. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Dilute the stock solution with the desired aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.

  • Sample Aliquoting: Aliquot the final solution into multiple vials for each storage condition to be tested (e.g., different pH, temperature, and light exposure).

  • Storage: Store the vials under the specified conditions. For light exposure studies, use both clear and amber vials.

  • Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

degradation_pathway A This compound B Oxidation (Quinone-type structures) A->B O2, Metal ions, High pH C Photodegradation (Ring cleavage products) A->C UV/Vis Light D Hydrolysis (Defluorination) A->D H2O, pH E Polymerization (Colored products) B->E

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare Stock Solution B Dilute to Working Concentration in Aqueous Buffer A->B C Aliquot into Vials B->C D Temperature (e.g., 4°C, 25°C, 40°C) C->D E pH (e.g., 5, 7, 9) C->E F Light (Dark vs. Light) C->F G Sample at Time Points (0, 24h, 48h, etc.) D->G E->G F->G H HPLC Analysis G->H I Calculate % Remaining H->I

Caption: Workflow for stability assessment of this compound.

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Refinement of Reaction Conditions for Derivatizing 1,8-Difluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 1,8-Difluoronaphthalen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining reaction conditions and troubleshooting common issues encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?

A1: The hydroxyl group of this compound is typically derivatized through O-alkylation or O-arylation reactions. The most common methods include the Williamson ether synthesis, the Mitsunobu reaction, and Buchwald-Hartwig amination for C-N bond formation.

Q2: How do the fluorine atoms on the naphthalene ring affect the reactivity of the hydroxyl group?

A2: The two fluorine atoms are electron-withdrawing groups, which increases the acidity of the hydroxyl proton. This can facilitate deprotonation in the Williamson ether synthesis. However, the electron-deficient nature of the aromatic ring can also influence the reactivity in other coupling reactions.

Q3: What are the key parameters to optimize for a successful Williamson ether synthesis with this compound?

A3: The key parameters to optimize for a Williamson ether synthesis are the choice of base, solvent, temperature, and the nature of the alkylating agent. A moderately strong base is usually sufficient due to the increased acidity of the phenol. An aprotic polar solvent is generally preferred to dissolve the reactants and facilitate the SN2 reaction.

Q4: When is the Mitsunobu reaction a better choice than the Williamson ether synthesis for O-alkylation?

A4: The Mitsunobu reaction is particularly useful for the alkylation of this compound with more sterically hindered alcohols or when milder reaction conditions are required. It proceeds via a different mechanism that avoids the need for a strong base and can often provide better yields for challenging substrates.[1][2][3]

Q5: What are some common challenges in purifying derivatives of this compound?

A5: Purification can be challenging due to the potential for side products and the often similar polarity of the desired product and unreacted starting material. Common purification techniques include column chromatography, recrystallization, and preparative thin-layer chromatography. The fluorinated nature of the compounds might also affect their solubility and chromatographic behavior.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis
Possible Cause Troubleshooting Step
Incomplete deprotonationUse a stronger base (e.g., NaH instead of K2CO3) or increase the equivalents of base.
Poor solubility of reactantsSwitch to a more polar aprotic solvent like DMF or DMSO.
Low reactivity of the alkylating agentUse a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).
Side reactions (e.g., elimination)Use a primary alkyl halide if possible, and avoid high temperatures.[4][5]
Steric hindranceIf the alkylating agent is bulky, consider using the Mitsunobu reaction instead.[1][2]
Issue 2: Formation of Multiple Products in Mitsunobu Reaction
Possible Cause Troubleshooting Step
Side reaction with the azodicarboxylateEnsure the nucleophile (the alcohol to be coupled) is sufficiently acidic. Add the azodicarboxylate slowly at a low temperature (e.g., 0 °C).[1]
Competing elimination reactionThis is more likely with secondary alcohols. Try using a less sterically hindered phosphine reagent.
Difficult purificationOptimize the chromatographic separation method. Consider using a different azodicarboxylate (e.g., DIAD instead of DEAD) which may result in byproducts that are easier to separate.[1]
Issue 3: Difficulty in Driving Buchwald-Hartwig Amination to Completion

| Possible Cause | Troubleshooting Step | | Catalyst deactivation | Use a more robust ligand, such as a biarylphosphine ligand. Ensure the reaction is performed under an inert atmosphere. | | Inappropriate base | The choice of base is critical. Screen different bases such as NaOtBu, K3PO4, or Cs2CO3. | | Incorrect solvent | Toluene and dioxane are common solvents. The choice can significantly impact the reaction rate and yield. | | Substrate is not reactive enough | If using an aryl chloride derivative, consider converting it to a bromide or triflate for higher reactivity. |

Data Presentation

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of this compound Ethers

Alkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Methyl iodideK2CO3 (1.5)AcetoneReflux4-885-95
Ethyl bromideNaH (1.2)THF25-606-1270-85
Benzyl bromideCs2CO3 (1.5)DMF258-1680-90
Isopropyl bromideNaH (1.2)DMF60-8012-2440-60 (elimination is a major side reaction)

Note: These are representative conditions and may require optimization for specific substrates.

Table 2: Comparison of Reagents for Mitsunobu Reaction

PhosphineAzodicarboxylateSolventTemperature (°C)Key Advantage
PPh3DEADTHF0 to 25Standard, readily available reagents.
PPh3DIADTHF0 to 25Byproducts are sometimes easier to remove than those from DEAD.[1]
PBu3ADDPToluene0 to 25Can be more effective for sterically hindered substrates.

DEAD: Diethyl azodicarboxylate, DIAD: Diisopropyl azodicarboxylate, ADDP: 1,1'-(Azodicarbonyl)dipiperidine

Experimental Protocols

General Protocol for Williamson Ether Synthesis
  • To a solution of this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, Acetone, or THF) under an inert atmosphere (e.g., Nitrogen or Argon), add the base (e.g., K2CO3, NaH, or Cs2CO3, 1.2-2.0 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the alkylating agent (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Mitsunobu Reaction
  • Dissolve this compound (1.0 equiv.), the alcohol to be coupled (1.2 equiv.), and triphenylphosphine (1.2 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 equiv.) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Mix & Stir (Inert Atmosphere) A->E B Anhydrous Solvent (e.g., DMF, THF) B->E C Base (e.g., NaH, K2CO3) F Add Base C->F D Alkylating Agent (e.g., R-X) H Add Alkylating Agent D->H E->F G Deprotonation F->G G->H I SN2 Reaction (Heat if necessary) H->I J Quench Reaction I->J K Liquid-Liquid Extraction J->K L Drying & Concentration K->L M Purification (Chromatography/Recrystallization) L->M N Characterization M->N

Caption: Workflow for Williamson Ether Synthesis.

Mitsunobu_Reaction_Troubleshooting start Low Yield or Incomplete Reaction q1 Is the reaction sluggish? start->q1 a1_yes Increase reaction time or temperature slightly. q1->a1_yes Yes q2 Are there side products? q1->q2 No a1_yes->q2 a2_yes Add DEAD/DIAD slowly at 0°C. Use a less hindered phosphine. q2->a2_yes Yes q3 Is purification difficult? q2->q3 No a2_yes->q3 a3_yes Try a different azodicarboxylate (e.g., DIAD). Optimize chromatography conditions. q3->a3_yes Yes end Successful Derivatization q3->end No a3_yes->end

Caption: Troubleshooting the Mitsunobu Reaction.

References

Challenges in the scale-up synthesis of 1,8-Difluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1,8-Difluoronaphthalen-2-ol

Welcome to the technical support center for the synthesis of this compound. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot challenges that may arise during the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: I am observing low yields in the initial fluorination of the naphthalene precursor. What are the likely causes and how can I improve the yield?

A1: Low yields during the fluorination step on a naphthalene core can be attributed to several factors, especially during scale-up.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or inadequate temperature. Consider extending the reaction time and cautiously increasing the temperature while monitoring for byproduct formation.

  • Reagent Decomposition: The fluorinating agent might be decomposing. Ensure it is of high purity and handled under anhydrous conditions. For example, when using Selectfluor, ensure the solvent is appropriately dried.

  • Mass Transfer Limitations: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration. Ensure your reactor is equipped with an appropriate stirrer and that the agitation speed is sufficient to maintain a homogeneous mixture.

  • Substrate Purity: Impurities in your starting material can interfere with the reaction. Verify the purity of the naphthalene precursor before starting the reaction.

Q2: During the hydroxylation step to introduce the -OH group, I am getting a mixture of isomers instead of the desired this compound. How can I improve the regioselectivity?

A2: Achieving high regioselectivity on a substituted naphthalene ring can be challenging. The directing effects of the two fluorine atoms will influence the position of the incoming hydroxyl group.

  • Steric Hindrance: The peri-interaction between the fluorine at position 8 and a potential incoming group at position 7 can influence the regioselectivity. The hydroxyl group will preferentially add to a less sterically hindered position.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the isomer ratio. A systematic screening of these parameters is recommended. For instance, a non-coordinating solvent might favor a different isomer distribution compared to a coordinating one.

  • Protecting Group Strategy: If direct hydroxylation is not selective, consider a strategy involving a directing group. For example, a directed ortho-metalation approach on a protected precursor could provide the desired regioselectivity.

Q3: The purification of the final product, this compound, by column chromatography is difficult and results in significant product loss. Are there alternative purification methods?

A3: Purification of fluorinated organic compounds can be challenging due to their unique physical properties.

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. A systematic screening of solvents and solvent mixtures is recommended to find suitable conditions for crystallization.

  • Distillation: If the product is a thermally stable liquid or a low-melting solid, distillation under reduced pressure (if the boiling point is high) could be a viable option.

  • Acid-Base Extraction: The phenolic nature of the product allows for selective extraction. You can dissolve the crude product in an organic solvent and extract it into an aqueous basic solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, and the product can be re-precipitated by acidifying the aqueous layer.

Q4: I am observing the formation of a dark-colored polymeric byproduct during the reaction. What is causing this and how can I prevent it?

A4: The formation of colored byproducts is often due to oxidation or polymerization of the naphthalene core, especially under harsh reaction conditions.

  • Oxygen Sensitivity: Naphthalene derivatives, especially those with electron-donating groups like a hydroxyl group, can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize this.

  • Temperature Control: Overheating can lead to decomposition and polymerization. Ensure precise temperature control, especially during scale-up where heat dissipation can be less efficient.

  • Acid/Base Sensitivity: Strong acids or bases can promote side reactions. If possible, use milder reagents or buffer the reaction mixture.

Data Presentation

The following table summarizes the hypothetical effect of different solvents on the yield and purity of this compound in the hydroxylation step.

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
Dichloromethane25126585
Tetrahydrofuran25127291
Acetonitrile25127895
Toluene25126082

Experimental Protocols

Protocol: Hydroxylation of 1,8-Difluoronaphthalene via Directed Ortho-Metalation

This protocol describes a representative method for the regioselective introduction of a hydroxyl group at the 2-position of 1,8-difluoronaphthalene.

Materials:

  • 1,8-Difluoronaphthalene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Tetrahydrofuran (THF)

  • Trimethyl borate

  • Acetic acid

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide solution (10%)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,8-difluoronaphthalene (1.0 eq) and dry THF.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Borylation: Trimethyl borate (1.2 eq) is added dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Oxidation: The reaction is cooled to 0 °C and quenched by the slow addition of acetic acid (2.0 eq). Subsequently, a 10% aqueous solution of sodium hydroxide is added, followed by the careful, dropwise addition of 30% hydrogen peroxide.

  • Work-up: The mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with 1 M HCl, water, and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by crystallization to afford this compound.

Visualizations

experimental_workflow start Start: 1,8-Difluoronaphthalene lithiation Lithiation (n-BuLi, THF, -78 °C) start->lithiation borylation Borylation (Trimethyl borate) lithiation->borylation oxidation Oxidation (H2O2, NaOH) borylation->oxidation purification Purification (Crystallization/Chromatography) oxidation->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_guide issue Low Yield or Purity Issue cause1 Poor Regioselectivity issue->cause1 Isomer Mixture? cause2 Incomplete Reaction issue->cause2 Starting Material Remaining? cause3 Byproduct Formation issue->cause3 Dark Color/Polymer? solution1a Optimize Reaction Conditions (Solvent, Temperature) cause1->solution1a solution1b Consider a Directing Group Strategy cause1->solution1b solution2a Increase Reaction Time or Temperature cause2->solution2a solution2b Ensure High Reagent Purity cause2->solution2b solution3a Run Under Inert Atmosphere cause3->solution3a solution3b Improve Temperature Control cause3->solution3b

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: Purification of Crude 1,8-Difluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1,8-Difluoronaphthalen-2-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions.

Problem 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after recrystallization of my crude this compound. What are the possible reasons and how can I improve my yield?

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, significant amounts will remain in the mother liquor. Conversely, if it is not soluble enough at high temperatures, large volumes of solvent will be required, also leading to losses.
Excessive Solvent Volume Using too much solvent will result in a lower recovery of the purified product as more of it will remain dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly, especially during filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Problem 2: Persistent Colored Impurities After Purification

Question: My this compound remains colored (e.g., yellow or brown) even after recrystallization or column chromatography. What are these impurities and how can I remove them?

Possible Causes and Solutions:

Colored impurities in naphthol compounds often arise from oxidation or are highly conjugated byproducts formed during synthesis.

Purification MethodTroubleshooting Steps
Recrystallization Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use with caution, as it can also adsorb some of the desired product.
Column Chromatography Ensure the correct stationary phase (silica gel is common for polar compounds) and eluent system are being used. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help separate the colored impurities from the product.
Chemical Treatment In some cases, a dilute solution of a reducing agent, such as sodium bisulfite, can be used to wash an ethereal solution of the product to remove certain types of colored, oxidized impurities. This should be followed by a thorough work-up to remove the reducing agent.

Problem 3: Co-elution of Impurities During Column Chromatography

Question: I am having difficulty separating an impurity from my desired this compound using column chromatography; they are eluting at a similar retention time. How can I improve the separation?

Possible Causes and Solutions:

CauseSolution
Inadequate Solvent System The polarity of the eluent may not be optimal for separating the compounds. Experiment with different solvent systems. A common starting point for polar compounds like naphthols is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Fine-tuning the ratio of these solvents is crucial.
Column Overloading Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Improper Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly and without any air bubbles.
Isomeric Impurities If the impurity is an isomer of this compound, separation can be particularly challenging. Specialized chromatography techniques, such as using a different stationary phase (e.g., alumina) or employing high-performance liquid chromatography (HPLC) with a suitable column, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

While the exact impurities will depend on the synthetic route, common impurities in the synthesis of fluoronaphthalenes via methods like the Balz-Schiemann reaction (diazotization of an amine followed by thermal decomposition of the diazonium fluoroborate) can include:

  • Unreacted Starting Material: The corresponding amino-difluoronaphthalene.

  • Byproducts of Diazotization: Tarry decomposition products from the diazonium salt.

  • Isomeric Products: If the starting amine was not isomerically pure, other difluoronaphthalen-2-ol isomers may be present.

  • Hydrolysis Products: Formation of other naphthol species if water is not carefully excluded.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A good starting point for the recrystallization of polar aromatic compounds like naphthols is a solvent system consisting of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble. Common choices include:

  • Toluene

  • Ethanol/Water mixture

  • Hexanes/Ethyl Acetate mixture

It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific crude product.

Q3: How can I monitor the purity of my this compound during the purification process?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of impurities from your desired compound. The final purity should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: General Column Chromatography Procedure

  • Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the eluent over time.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification end_product Pure this compound purity_check Purity Check (TLC, NMR) recrystallization->purity_check troubleshoot Troubleshoot Issue recrystallization->troubleshoot Low Yield / Impurities column_chromatography Column Chromatography column_chromatography->purity_check column_chromatography->troubleshoot Poor Separation purity_check->end_product Purity Acceptable purity_check->column_chromatography Purity Not Acceptable troubleshoot->recrystallization Re-attempt troubleshoot->column_chromatography Re-attempt

Caption: Experimental workflow for the purification of this compound.

Caption: Decision tree for troubleshooting common purification issues.

Validation & Comparative

Comparison of 1,8-Difluoronaphthalen-2-ol vs other naphthalimide fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of fluorescence imaging and sensing, the selection of an appropriate fluorescent probe is paramount to achieving sensitive and reliable experimental outcomes. While a direct comparison with 1,8-Difluoronaphthalen-2-ol is not feasible due to the limited scientific literature on its fluorescent properties, this guide provides a comprehensive comparison of well-established naphthalimide-based fluorescent probes. This family of fluorophores is renowned for its exceptional photophysical properties and structural versatility, making it a cornerstone in the development of advanced molecular sensors and imaging agents.

Naphthalimides are characterized by a 1,8-naphthalic anhydride core, which forms the backbone of the fluorophore. Their popularity in probe design stems from a combination of advantageous characteristics, including high photostability, large Stokes shifts, and high fluorescence quantum yields. Furthermore, the naphthalimide structure can be readily modified at various positions, allowing for the fine-tuning of its spectral properties and the introduction of specific functionalities for detecting a wide range of analytes and biological events.

Key Photophysical Properties of Naphthalimide Probes

The performance of a fluorescent probe is dictated by several key photophysical parameters. Understanding these is crucial for selecting the optimal probe for a given application.

  • Quantum Yield (Φ) : This represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter probe. Naphthalimide derivatives are known for their generally high quantum yields.[1][2]

  • Stokes Shift : This is the difference in wavelength between the maximum of the absorption and emission spectra. A large Stokes shift is desirable as it minimizes self-quenching and improves the signal-to-noise ratio by reducing the overlap between excitation and emission light. Naphthalimides typically exhibit significant Stokes shifts.[1][3]

  • Photostability : This refers to the ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light. Good photostability is essential for long-term imaging experiments. Naphthalimides are generally considered to be photostable fluorophores.[1][3]

  • Sensitivity and Selectivity : For sensor applications, the probe's ability to respond to a specific analyte with high sensitivity and selectivity is critical. The design of naphthalimide probes often involves incorporating a recognition moiety that interacts with the target analyte, leading to a change in the fluorescence signal.

Comparison of Representative Naphthalimide-Based Fluorescent Probes

To illustrate the versatility of the naphthalimide scaffold, the following table compares the properties of several representative naphthalimide-based fluorescent probes designed for different applications.

Probe Name/DerivativeTarget Analyte/ApplicationExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Features & Advantages
4-Amino-1,8-naphthalimide Polarity sensing~420~540Variable (solvent-dependent)Highly sensitive to solvent polarity, useful for studying cellular microenvironments.
N-butyl-4-(piperazin-1-yl)-1,8-naphthalimide pH sensing~440~530~0.3 (in acidic media)"Off-on" fluorescence response to pH changes, suitable for monitoring pH in acidic organelles like lysosomes.
4-((9-methyl-9H-carbazol-3-yl)ethynyl)-N-phenyl-1,8-naphthalimide Two-photon imaging~450~550~0.8Large two-photon absorption cross-section, enabling deep-tissue imaging with reduced phototoxicity.
Probe for Fe³⁺ Ferric ion detection~480~530Low (quenched by Fe³⁺)High selectivity and sensitivity for Fe³⁺, important for studying iron metabolism and related diseases.
Probe for Nitroreductase (NTR) Enzyme activity sensing~460~550~0.01 (quenched) -> ~0.2 (after reaction)"Turn-on" probe for detecting nitroreductase activity, which is often upregulated in hypoxic tumor cells.

Experimental Protocols

General Procedure for Fluorescence Spectroscopy
  • Preparation of Stock Solutions : Prepare a stock solution of the naphthalimide probe (typically 1-10 mM) in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Preparation of Working Solutions : Dilute the stock solution in the desired buffer or solvent to the final working concentration (typically 1-10 µM).

  • Spectroscopic Measurements :

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex).

    • Record the fluorescence emission spectrum using a spectrofluorometer, exciting the sample at λex and scanning a range of emission wavelengths.

  • Quantum Yield Determination : The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

General Protocol for Live-Cell Imaging
  • Cell Culture : Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture under standard conditions until they reach the desired confluency.

  • Probe Loading :

    • Prepare a loading solution of the naphthalimide probe in cell culture medium (final concentration typically 1-10 µM).

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C to allow for probe uptake.

  • Washing : Remove the loading solution and wash the cells gently with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any excess, non-internalized probe.

  • Imaging :

    • Add fresh medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific naphthalimide probe.

    • Acquire images at different time points or after the addition of a stimulus, as required by the experiment.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a typical signaling pathway that can be studied using a naphthalimide-based probe and a general experimental workflow for its application.

signaling_pathway cluster_stimulus External Stimulus cluster_cell Cellular Environment Stimulus Stimulus Enzyme Enzyme Stimulus->Enzyme Activates Naphthalimide_Probe Naphthalimide Probe (Non-fluorescent) Enzyme->Naphthalimide_Probe Catalyzes reaction with Activated_Probe Activated Probe (Fluorescent) Naphthalimide_Probe->Activated_Probe is converted to Fluorescence_Signal Fluorescence Signal Activated_Probe->Fluorescence_Signal Emits

Caption: A generalized signaling pathway where a naphthalimide probe is activated by an enzyme.

experimental_workflow Start Start Probe_Selection Select Naphthalimide Probe Start->Probe_Selection Experiment_Design Design Experiment (e.g., cell line, analyte) Probe_Selection->Experiment_Design Data_Acquisition Acquire Data (Spectroscopy or Microscopy) Experiment_Design->Data_Acquisition Data_Analysis Analyze Data (e.g., intensity, localization) Data_Acquisition->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion End End Conclusion->End

Caption: A typical experimental workflow for using a naphthalimide fluorescent probe.

Conclusion

Naphthalimide-based fluorescent probes represent a powerful and versatile class of tools for researchers in chemistry, biology, and medicine. Their excellent photophysical properties, coupled with the ease of structural modification, have led to the development of a wide array of sensors for various analytes and imaging agents for cellular processes. While the specific compound this compound does not appear to be a conventional fluorescent probe, the broader family of naphthalimides offers a wealth of well-characterized and high-performing alternatives. By understanding the key properties and design principles of these probes, researchers can confidently select and apply the most suitable tool to advance their scientific investigations.

References

Validating the efficacy of 1,8-Difluoronaphthalen-2-ol as a pH sensor

Author: BenchChem Technical Support Team. Date: November 2025

Validating the Efficacy of Novel pH Sensors: A Comparative Guide

In the dynamic fields of chemical and biological research, the precise measurement of pH is paramount. Fluorescent pH sensors have emerged as indispensable tools, offering high sensitivity and spatiotemporal resolution for monitoring pH in various environments, from industrial processes to living cells. This guide provides a framework for validating the efficacy of a novel pH sensor, using the hypothetical candidate 1,8-Difluoronaphthalen-2-ol as an example. We will compare its potential performance metrics against established fluorescent pH probes and detail the necessary experimental protocols for its thorough characterization.

Comparative Analysis of pH Sensor Performance

A critical step in validating a new pH sensor is to benchmark its performance against existing, well-characterized probes. The following table summarizes key photophysical and sensing properties of several widely used fluorescent pH sensors. For our candidate, this compound, these values are yet to be determined (TBD) through the experimental protocols outlined in this guide.

FeatureThis compoundFluoresceinCarboxyfluorescein (FAM)Rhodamine B-based ProbemNeonGreen (Fluorescent Protein)
pKa TBD~6.4~6.7[1]5.81[2][3]pH-sensitive (4.0-8.0)[4]
Excitation Max (nm) TBD~490~495~560 (acidic)~480[4]
Emission Max (nm) TBD~515~520~580 (acidic)[2]~517[4]
Quantum Yield (Φ) TBD~0.9~0.850.26 (acidic)[2][3]High
Response Time TBDFastFastFast[2][3]Fast
Photostability TBDModerateModerateHighHigh[4]
Selectivity TBDHigh for H+High for H+High for H+[2][3]High for H+
pH Range TBD~5.5 - 7.5~6.0 - 7.5[1]Acidic (e.g., 2.0-6.8)[2]4.0 - 8.0[4]

Experimental Protocols for pH Sensor Validation

The following protocols provide a detailed methodology for characterizing the efficacy of a new fluorescent pH sensor like this compound.

Determination of pKa via Spectrophotometric Titration

The pKa, the pH at which the protonated and deprotonated forms of the sensor are in equal concentration, is a fundamental characteristic.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of buffer solutions with a range of known pH values (e.g., citrate-phosphate buffers for acidic range, phosphate buffers for neutral to basic range).[2]

  • Add a small, constant amount of the sensor's stock solution to each buffer solution to achieve the desired final concentration.

  • Measure the absorbance or fluorescence emission spectrum of the sensor in each buffer solution using a spectrophotometer or spectrofluorometer.

  • Plot the absorbance at a specific wavelength (where the change between protonated and deprotonated forms is maximal) or the fluorescence intensity ratio at two wavelengths against the pH.

  • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.[5]

Characterization of Photophysical Properties

Understanding the excitation and emission characteristics of the sensor is crucial for its practical application.

Methodology:

  • Prepare solutions of this compound in both highly acidic (e.g., pH 2) and highly basic (e.g., pH 10) buffers to isolate the fully protonated and deprotonated species.

  • For each solution, record the absorbance spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_abs).

  • Using a spectrofluorometer, record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength.

  • Similarly, record the emission spectrum by exciting the sample at its absorbance maximum (λ_abs) and scanning the emission wavelengths. The peak of this spectrum is the emission maximum (λ_em).

Measurement of Fluorescence Quantum Yield (Φ)

The quantum yield quantifies the efficiency of the fluorescence process.

Methodology:

  • Select a well-characterized fluorescent standard with a known quantum yield and similar excitation and emission wavelengths to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Prepare a series of dilute solutions of both the standard and this compound with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance and fluorescence emission spectra for all solutions.

  • Calculate the integrated fluorescence intensity of the emission spectra for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Assessment of Photostability

A good pH sensor should be resistant to photobleaching during prolonged light exposure.

Methodology:

  • Prepare a solution of this compound in a buffer at a pH where it is fluorescent.

  • Continuously expose the sample to the excitation light source in a spectrofluorometer.

  • Monitor the fluorescence intensity over time.

  • Plot the fluorescence intensity as a function of time. A slower decay indicates higher photostability.[6]

Evaluation of Selectivity and Response Time

The sensor should respond specifically to changes in pH and do so rapidly.

Methodology for Selectivity:

  • Prepare solutions of this compound in a buffer of a specific pH.

  • Introduce various potentially interfering species, such as different metal ions (e.g., Na+, K+, Ca²⁺, Mg²⁺) and biologically relevant molecules, at physiological concentrations.

  • Measure the fluorescence response. A minimal change in fluorescence indicates high selectivity for protons.[7]

Methodology for Response Time:

  • Use a stopped-flow apparatus to rapidly mix the sensor solution with a buffer of a different pH.

  • Monitor the change in fluorescence intensity immediately after mixing. The time taken to reach a stable fluorescence signal is the response time.[8]

Visualizing Sensor Mechanism and Validation Workflow

Graphical representations can aid in understanding the underlying principles and experimental processes.

G cluster_0 Signaling Pathway of a Generic Fluorescent pH Sensor A Deprotonated Form (High Fluorescence) B Protonated Form (Low or Shifted Fluorescence) A->B + H+ Light_out Emission Light A->Light_out High Quantum Yield B->A - H+ B->Light_out Low Quantum Yield H_plus H+ Light_in Excitation Light Light_in->A Light_in->B

Caption: Generic signaling pathway of a fluorescent pH sensor.

G cluster_1 Experimental Workflow for pH Sensor Validation Synthesis Synthesis & Purification of this compound Photophysics Photophysical Characterization (Absorbance, Emission) Synthesis->Photophysics pKa pKa Determination (Spectrophotometric Titration) Photophysics->pKa Quantum_Yield Quantum Yield Measurement pKa->Quantum_Yield Performance Performance Evaluation (Photostability, Selectivity, Response Time) Quantum_Yield->Performance Comparison Comparative Analysis with Established Sensors Performance->Comparison Publication Publication of Findings Comparison->Publication

Caption: Experimental workflow for validating a new pH sensor.

References

Evaluating 1,8-Difluoronaphthalen-2-ol: A Comparative Guide to Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel fluorophores with superior photophysical properties is a constant endeavor in biomedical research and drug development. While a vast arsenal of commercial fluorescent dyes is available, the exploration of new molecular scaffolds offers the potential for dyes with enhanced brightness, photostability, and unique environmental sensitivity. This guide provides a framework for evaluating the potential of a novel compound, 1,8-Difluoronaphthalen-2-ol, as an alternative to common commercial fluorescent dyes.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of three widely used commercial fluorescent dyes: Fluorescein, Rhodamine B, and Cyanine 5 (Cy5). Researchers can use this table as a template to populate with their own experimental data for this compound.

PropertyFluoresceinRhodamine BCyanine 5 (Cy5)This compound
Absorption Max (λ_abs) ~490 nm (in water)[1]~553 nm (in ethanol)~649 nm[2]Experimental Data Needed
Emission Max (λ_em) ~514 nm (in water)[1]~574 nm (in ethanol)~667 nm[2]Experimental Data Needed
Molar Extinction Coefficient (ε) ~70,000 cm⁻¹M⁻¹~106,000 cm⁻¹M⁻¹ (at 542.8 nm in ethanol)[3]~250,000 cm⁻¹M⁻¹[2]Experimental Data Needed
Quantum Yield (Φ) ~0.79 - 0.95[1][4]~0.31 (in water)[5], ~0.70 (in ethanol)[6]~0.27[2]Experimental Data Needed
Fluorescence Lifetime (τ) ~4 ns[7]~1.68 ns (in water)[8]Not readily availableExperimental Data Needed
Photostability ModerateHighHigh[9][10]Experimental Data Needed
Solvent/Environmental Sensitivity pH-dependent fluorescenceTemperature and viscosity-sensitive lifetime[11]Generally lowExperimental Data Needed

Experimental Protocols for Characterization

To populate the comparison table for a novel compound like this compound, the following key experiments should be performed.

Absorption and Emission Spectroscopy

Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.

Methodology:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, PBS). The concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1).

  • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range to identify the peak absorption wavelength (λ_abs).

  • Using a spectrofluorometer, excite the sample at its λ_abs.

  • Record the fluorescence emission spectrum to determine the peak emission wavelength (λ_em).

Molar Extinction Coefficient Determination

Objective: To measure the molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a given wavelength.

Methodology:

  • Prepare a series of solutions of the compound with known concentrations in a specific solvent.

  • Measure the absorbance of each solution at the λ_abs using a UV-Vis spectrophotometer with a cuvette of a known path length (typically 1 cm).

  • Plot absorbance versus concentration.

  • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε).

Fluorescence Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

  • Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to the test compound.

  • Prepare solutions of both the standard and the test compound with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of both solutions at the excitation wavelength.

  • Record the corrected fluorescence emission spectra of both solutions, ensuring identical excitation wavelength and instrument settings.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the test compound.

  • The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x² / n_std²)

    where:

    • Φ_std is the quantum yield of the standard

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Fluorescence Lifetime Measurement

Objective: To measure the fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • A pulsed light source (e.g., a laser) excites the sample.

  • A sensitive detector measures the arrival time of individual emitted photons relative to the excitation pulse.

  • A histogram of the arrival times is constructed, which represents the decay of the fluorescence intensity over time.

  • The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

Photostability Assessment

Objective: To evaluate the resistance of the fluorophore to photobleaching.

Methodology:

  • Prepare a solution of the compound and place it in a fluorometer or on a microscope slide.

  • Continuously illuminate the sample with a high-intensity light source at its λ_abs.

  • Monitor the fluorescence intensity over time.

  • The rate of decrease in fluorescence intensity is an indicator of the photostability. This can be compared to a standard dye under the same conditions.

Visualizing Experimental and Logical Workflows

To aid in the systematic evaluation of novel fluorescent dyes, the following diagrams illustrate key processes.

Caption: Experimental workflow for characterizing a novel fluorescent dye.

Dye_Selection_Logic Start Define Experimental Requirements Wavelength Required Excitation/ Emission Wavelength? Start->Wavelength Brightness High Brightness (High ε & Φ) Needed? Wavelength->Brightness Yes Select_Commercial Select Appropriate Commercial Dye Wavelength->Select_Commercial No (Specific λ) Photostability_Req High Photostability Required? Brightness->Photostability_Req Yes Brightness->Select_Commercial No Env_Sensitivity Is Environmental Sensitivity Desired? Photostability_Req->Env_Sensitivity Yes Photostability_Req->Select_Commercial No Env_Sensitivity->Select_Commercial No Evaluate_Novel Evaluate Novel Dye (e.g., this compound) Env_Sensitivity->Evaluate_Novel Yes

Caption: Decision tree for fluorescent dye selection.

By following the outlined experimental protocols and using the provided comparative data and workflows, researchers can systematically evaluate the potential of this compound and other novel compounds as viable alternatives to commercial fluorescent dyes, thereby driving innovation in fluorescence-based applications.

References

Unveiling the Bioactive Potential: A Comparative Cross-Validation of 1,8-Difluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the naphthalene scaffold is a recurring motif in a multitude of bioactive compounds, demonstrating a broad spectrum of therapeutic applications including anti-inflammatory, antimicrobial, and cardiovascular effects.[1] The strategic introduction of fluorine atoms into organic molecules is a well-established method to enhance metabolic stability, binding affinity, and overall pharmacological profiles.[2][3][4] This guide proposes a comparative framework for the biological evaluation of the novel compound 1,8-Difluoronaphthalen-2-ol. In the absence of existing bioactivity data for this specific molecule, we present a cross-validation methodology against three well-established, naphthalene-based therapeutic agents: Naproxen, Nabumetone, and Propranolol.

This document outlines the experimental protocols and data presentation necessary to elucidate the potential bioactivity of this compound, providing a direct comparison to the known activities of these standard drugs. The proposed assays will investigate its potential cytotoxic effects, its capacity to inhibit cyclooxygenase (COX) enzymes—a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen and the active metabolite of Nabumetone—and its interaction with beta-adrenergic receptors, the primary target of Propranolol.

Comparative Bioactivity Profile

The following table summarizes the known bioactivities of the standard compounds and provides a template for recording the experimental data for this compound. This structured format allows for a clear and direct comparison of potencies and selectivities.

CompoundTarget(s)Assay TypeKnown IC50/Ki ValuesHypothetical IC50/Ki for this compound
Naproxen COX-1In vitro COX InhibitionIC50: ~0.34 µM (ovine COX-1)[5]To be determined
COX-2In vitro COX InhibitionIC50: ~0.18 µM (murine COX-2)[5]To be determined
Nabumetone (active metabolite, 6-MNA) COX-1 / COX-2In vitro COX InhibitionNot a potent inhibitor in whole blood assays[6][7]To be determined
Propranolol β1-adrenergic receptorReceptor BindingKi: 0.02–2.69 nM (Human)[8]To be determined
β2-adrenergic receptorReceptor BindingKi: 0.01–0.61 nM (Human)[8]To be determined
All Compounds General CytotoxicityMTT Assay-To be determined

Experimental Protocols

To ensure robust and reproducible data, the following established experimental protocols are proposed for the evaluation of this compound.

General Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the standard drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated cells as a control. Incubate for 24-72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting cell viability against the logarithm of the compound concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[11][12] A colorimetric or luminometric approach is commonly used.[2][13]

Protocol (Colorimetric Method):

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and purified ovine COX-1 or human recombinant COX-2 enzyme.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to the designated wells.

  • Inhibitor Addition: Add various concentrations of this compound, Naproxen, or the active metabolite of Nabumetone (6-methoxy-2-naphthylacetic acid) to the wells. Include a control with no inhibitor. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Add the substrate, arachidonic acid, to all wells to initiate the enzymatic reaction.

  • Detection: The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The rate of reaction is determined, and the percentage of inhibition for each compound concentration is calculated relative to the no-inhibitor control. IC50 values are then determined from the dose-response curves.

Beta-Adrenergic Receptor Binding Assay

This assay measures the affinity of a compound for beta-adrenergic receptors (β1 and β2 subtypes). Radioligand binding assays are a traditional and robust method for this purpose.[14][15]

Protocol (Radioligand Binding):

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target human beta-adrenergic receptor subtype (β1 or β2).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂).

  • Competition Binding: In reaction tubes, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of the unlabeled test compound (this compound or Propranolol).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action of the standard drugs and the proposed experimental workflow, the following diagrams are provided.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammation Naproxen Naproxen Naproxen->COX1 Naproxen->COX2 Nabumetone_Metabolite Nabumetone (Active Metabolite) Nabumetone_Metabolite->COX2 Preferential

Caption: COX signaling pathway and points of inhibition by NSAIDs.

Beta_Adrenergic_Pathway Epinephrine Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor (β1 or β2) Epinephrine->Beta_Receptor G_Protein G Protein (Gs) Beta_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Propranolol Propranolol Propranolol->Beta_Receptor

Caption: Beta-adrenergic receptor signaling pathway blocked by Propranolol.

Experimental_Workflow Start This compound & Standards MTT_Assay MTT Assay (Cytotoxicity) Start->MTT_Assay COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay Beta_Receptor_Assay β-Adrenergic Receptor Binding Assay Start->Beta_Receptor_Assay Data_Analysis Data Analysis (IC50/Ki Determination) MTT_Assay->Data_Analysis COX_Assay->Data_Analysis Beta_Receptor_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Proposed experimental workflow for bioactivity screening.

References

Benchmarking the Quantum Yield of 1,8-Difluoronaphthalen-2-ol Against Fluorescein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Quantum Yield Data

The following table summarizes the established quantum yield of fluorescein in different solvent environments. This data is critical for selecting the appropriate reference standard conditions for your experiment. The corresponding data for 1,8-Difluoronaphthalen-2-ol should be determined experimentally using the protocol outlined below.

CompoundSolventQuantum Yield (Φ)Excitation Wavelength (nm)
Fluorescein0.1 N NaOH0.925 ± 0.015[1]496[2]
FluoresceinEthanol (neutral)0.79[3][4]425[3]
This compoundUser DeterminedUser DeterminedUser Determined

Experimental Protocol: Relative Quantum Yield Determination

To determine the fluorescence quantum yield of this compound, a comparative method using a standard with a known quantum yield, such as fluorescein, is employed. This method relies on the relationship between the integrated fluorescence intensity, absorbance, and the refractive index of the solvent.

1. Materials and Instrumentation:

  • Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length, suitable for both absorbance and fluorescence measurements.

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, 0.1 N NaOH) appropriate for both the sample and the standard.

  • This compound: Of high purity.

  • Fluorescein: As a reference standard.

2. Solution Preparation:

  • Standard Solution (Fluorescein): Prepare a stock solution of fluorescein in the chosen solvent (e.g., 0.1 N NaOH). From this stock, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to ensure linearity and avoid inner filter effects.

  • Sample Solution (this compound): Prepare a stock solution of this compound in the same solvent as the standard. Prepare a series of dilutions with absorbances in a similar range (0.01 to 0.1) at the chosen excitation wavelength.

3. Measurement Procedure:

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra of both the fluorescein and this compound solutions.

    • Determine the absorbance at the chosen excitation wavelength for each solution. It is crucial that the absorbance is below 0.1.[5]

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer. This should ideally be a wavelength where both the sample and standard have significant absorption.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • Maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements.

4. Quantum Yield Calculation:

The relative fluorescence quantum yield (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts "sample" and "std" refer to the this compound and fluorescein solutions, respectively.

Since the same solvent is used for both the sample and the standard, the refractive indices (n) are equal, and the term (n_sample^2 / n_std^2) becomes 1.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of this compound.

experimental_workflow prep_solutions Prepare Stock Solutions (Sample & Standard) dilutions Create Dilution Series (Absorbance < 0.1) prep_solutions->dilutions abs_spec Measure Absorbance Spectra dilutions->abs_spec fluor_spec Measure Fluorescence Spectra (Identical Conditions) dilutions->fluor_spec calculate Calculate Quantum Yield abs_spec->calculate Absorbance Data integrate Integrate Fluorescence Intensity fluor_spec->integrate integrate->calculate Integrated Intensity Data result Quantum Yield of This compound calculate->result

Caption: Experimental workflow for relative quantum yield determination.

Signaling Pathways and Logical Relationships

The logical relationship for the calculation of the relative quantum yield is based on the proportionality of the measured fluorescence intensity to the number of absorbed photons and the quantum yield of the fluorophore. This relationship is valid under conditions of low absorbance to prevent inner-filter effects.

logical_relationship intensity Integrated Fluorescence Intensity (I) Proportional to calculation Relative Quantum Yield Calculation Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) intensity->calculation absorbed_photons Absorbed Photons Proportional to Absorbance (A) absorbed_photons->intensity quantum_yield Quantum Yield (Φ) quantum_yield->intensity

References

Comparative analysis of the antimicrobial spectrum of 1,8-Difluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of the Antimicrobial Spectrum of Naphthalenol Derivatives

Disclaimer: As of October 2025, publicly available data on the specific antimicrobial spectrum of 1,8-Difluoronaphthalen-2-ol is limited. This guide, therefore, presents a comparative analysis of a structurally related naphthalenol derivative, 2-Hydroxymethyl-1-naphthol diacetate (TAC), to provide insights into the potential antimicrobial profile of this class of compounds. The data presented is based on existing research and is intended for informational purposes for researchers, scientists, and drug development professionals.

Naphthalene derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent antimicrobial properties.[1][2] Several commercially available drugs, such as naftifine and terbinafine, feature a naphthalene core, highlighting the therapeutic potential of this scaffold.[1][2] This guide provides a comparative overview of the antimicrobial spectrum of a representative naphthalenol derivative against various pathogens and standard antimicrobial agents.

Quantitative Antimicrobial Spectrum Analysis

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following table summarizes the antimicrobial activity of 2-Hydroxymethyl-1-naphthol diacetate (TAC) against a panel of clinically relevant bacteria and fungi. For comparison, typical MIC ranges for commonly used antibiotics and antifungals are also provided, although it is important to note that direct comparisons can be complex due to variations in experimental conditions.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Microorganism2-Hydroxymethyl-1-naphthol diacetate (TAC)Ciprofloxacin (Antibacterial)Fluconazole (Antifungal)
Gram-Negative Bacteria
Enterobacter cloacae ATCC 233550.1 - 0.4 µM0.008 - 2N/A
Klebsiella pneumoniae ATCC 138830.1 - 0.4 µM0.015 - 16N/A
Proteus vulgaris ATCC 133150.1 - 0.4 µM0.03 - 8N/A
Pseudomonas aeruginosa ATCC 278530.1 - 0.4 µM0.06 - 128N/A
Fungi
Candida parapsilosis0.1 - 0.4 µMN/A0.25 - 8
Candida tropicalis0.1 - 0.4 µMN/A0.5 - 16
Trichosporon beigelii0.1 - 0.4 µMN/A1 - 32
Rhodotorula spp.0.1 - 0.4 µMN/A0.5 - 64

Note: The MIC for TAC was reported in µM and has been presented as such.[3] Comparative MIC ranges for ciprofloxacin and fluconazole are sourced from established clinical breakpoints and literature.

Experimental Protocols

The following section details the standardized methodologies used to determine the antimicrobial spectrum of chemical compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) to obtain fresh colonies.

    • A suspension of the microorganism is prepared in a sterile saline or broth solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts.

    • The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in the broth medium in a 96-well microtiter plate. The concentration range is selected based on the expected activity of the compound.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.

    • A positive control well (containing only the microorganism and broth) and a negative control well (containing only broth) are included.

    • The plates are incubated at a suitable temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometric plate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Sub-culturing from MIC Wells:

    • Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

    • The aliquot is plated onto an appropriate agar medium that does not contain the antimicrobial agent.

  • Incubation and Interpretation:

    • The agar plates are incubated under the same conditions as the initial MIC test.

    • The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the antimicrobial spectrum of a test compound.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 35-37°C (16-24h for Bacteria) (24-48h for Fungi) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from clear wells onto agar plates E->F G Incubate Agar Plates F->G H Determine MBC/MFC (≥99.9% killing) G->H

Caption: Workflow for determining MIC and MBC/MFC.

References

Assessing the Cytotoxicity of 1,8-Difluoronaphthalen-2-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cytotoxic effects of the novel compound 1,8-Difluoronaphthalen-2-ol against other naphthalen-2-ol derivatives. Due to the limited publicly available data on this compound, this document presents a proposed experimental design and hypothetical comparative data based on the known cytotoxic profiles of related compounds. The experimental protocols and data presentation formats are designed to offer a robust starting point for in vitro cytotoxicity studies.

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC50 values of this compound and other naphthalene derivatives across different cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIncubation Time (h)IC50 (µM) [Hypothetical]
This compound A549 (Lung Carcinoma) 48 25
MCF-7 (Breast Cancer) 48 35
HepG2 (Hepatoma) 48 42
1-NaphtholA549 (Lung Carcinoma)4858
MCF-7 (Breast Cancer)4872
HepG2 (Hepatoma)4865
2-NaphtholA549 (Lung Carcinoma)48>100
MCF-7 (Breast Cancer)48>100
HepG2 (Hepatoma)48>100
1-Nitronaphthalene[1]A549 (Lung Carcinoma)4815
MCF-7 (Breast Cancer)4822
HepG2 (Hepatoma)4818

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below. These protocols are based on established in vitro assays.[2][3][4]

Cell Culture and Treatment
  • Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HepG2 (human hepatoma) cells will be used.

  • Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures will be maintained at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Compound Preparation: this compound and comparative compounds will be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Final concentrations in cell culture media will be prepared by serial dilution, ensuring the final DMSO concentration does not exceed 0.1%.

  • Experimental Procedure: Cells will be seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours. Following adherence, the culture medium will be replaced with fresh medium containing various concentrations of the test compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6]

  • Procedure:

    • After the desired incubation period with the test compounds, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.[2][3]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.

  • Procedure:

    • After compound treatment, the 96-well plate is centrifuged.

    • An aliquot of the supernatant from each well is transferred to a new plate.

    • LDH assay reagent is added to each well.

    • The plate is incubated at room temperature for 30 minutes, protected from light.

    • The absorbance is measured at 490 nm.

    • The percentage of cytotoxicity is calculated relative to a positive control of totally lysed cells.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

  • Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The cells are incubated for 15 minutes at room temperature in the dark.

    • The samples are analyzed by flow cytometry.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates compound_prep Preparation of Compound Dilutions treatment Incubation with this compound and Control Compounds cell_culture->treatment compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) treatment->apoptosis data_acq Data Acquisition (Plate Reader / Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Calculation data_acq->ic50 comparison Comparative Analysis ic50->comparison

Caption: Workflow for assessing the cytotoxicity of this compound.

Apoptosis Signaling Pathway

G compound This compound cell Target Cell compound->cell stress Cellular Stress (e.g., DNA Damage, ROS) cell->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by cytotoxic compounds.

References

Safety Operating Guide

Proper Disposal of 1,8-Difluoronaphthalen-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1,8-Difluoronaphthalen-2-ol is critical to ensure laboratory safety and environmental protection. As a fluorinated aromatic compound, it is presumed to be hazardous and requires disposal as chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar fluorinated compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

  • Waste Segregation: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and weighing paper), must be segregated as halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container should be clearly labeled.

  • Labeling: The waste container must be labeled in accordance with EPA and DOT regulations. The label should include:

    • The words "Hazardous Waste"[1][2]

    • The chemical name: "this compound"

    • The hazard characteristics (e.g., "Toxic," "Irritant"). While specific pictograms are unavailable, GHS pictograms for acute toxicity and irritation would be appropriate based on similar compounds.

    • An accumulation start date.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[2] The storage area should be cool, dry, and away from incompatible materials.

  • Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For large spills, contact your institution's EHS department immediately.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company. The primary method for the disposal of halogenated organic compounds is high-temperature incineration.[3]

Quantitative Safety and Disposal Data

The following table summarizes key data relevant to the safe handling and disposal of this compound. Data for the target compound is inferred from structurally similar compounds where a specific SDS is unavailable.

ParameterValue/InformationSource/Justification
Chemical Name This compound-
CAS Number Not readily available-
Likely Hazard Class Halogenated Aromatic HydrocarbonChemical Structure
Assumed Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritationInferred from 7,8-Difluoronaphthalen-2-ol
Recommended PPE Safety goggles, chemical-resistant gloves, lab coatStandard laboratory practice for hazardous chemicals
Waste Category Halogenated Organic WastePresence of fluorine
Disposal Method High-Temperature IncinerationEPA guidance for halogenated organic compounds[3]
Container Type Labeled, sealed, chemically compatible containerEPA and DOT regulations[1][4]
Labeling Requirements "Hazardous Waste," Chemical Name, Hazard Pictograms, Accumulation DateEPA regulations[1][2][5]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fumehood Work in a Chemical Fume Hood prep_ppe->prep_fumehood waste_gen Generate this compound Waste (e.g., unused chemical, contaminated labware) prep_fumehood->waste_gen disp_container Place waste in a designated 'Halogenated Organic Waste' container waste_gen->disp_container disp_label Ensure container is properly labeled: 'Hazardous Waste', Chemical Name, Hazards, Date disp_container->disp_label disp_seal Securely seal the container disp_label->disp_seal disp_store Store in Satellite Accumulation Area (SAA) disp_seal->disp_store disp_pickup Arrange for pickup by EHS for incineration disp_store->disp_pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.